1-cyclohexylpentane-1,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLVRDZCIJGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Cyclohexylpentane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexylpentane-1,3-dione is a β-diketone of significant interest for its potential applications in medicinal chemistry and materials science. As a structural motif, the 1,3-dione functionality is a versatile chelating agent and a valuable precursor for the synthesis of various heterocyclic compounds. This guide provides a comprehensive overview of the plausible synthetic routes to 1-cyclohexylpentane-1,3-dione, an in-depth analysis of its structural and chemical properties, and a detailed experimental protocol for its synthesis and characterization.
Introduction
β-Diketones, or 1,3-diketones, are a pivotal class of organic compounds. Their utility stems from their unique electronic and structural features, most notably the ability to exist in a tautomeric equilibrium between the diketo and enol forms. This keto-enol tautomerism governs their reactivity and is fundamental to their application as key intermediates in the synthesis of heterocycles like pyrazoles and isoxazoles, which are prevalent in many pharmaceutical agents.[1] Furthermore, the enolic form can be deprotonated to form a stable enolate, a strong bidentate ligand for metal ions, leading to applications in catalysis and materials science.[1] While extensive literature exists on simpler β-diketones, this guide focuses on the synthesis and properties of the less-documented 1-cyclohexylpentane-1,3-dione, providing a foundational understanding for its exploration in drug discovery and development.
Synthetic Pathways: A Mechanistic Perspective
The most established and versatile method for the synthesis of β-diketones is the Claisen condensation.[2][3][4] Specifically, a mixed Claisen condensation between a ketone and an ester offers a direct route to unsymmetrical β-diketones like 1-cyclohexylpentane-1,3-dione.[5][6]
The proposed synthesis of 1-cyclohexylpentane-1,3-dione involves the reaction of cyclohexyl methyl ketone with an ester of propanoic acid, such as ethyl propionate, in the presence of a strong base.
Causality Behind Experimental Choices:
-
Choice of Reactants: Cyclohexyl methyl ketone serves as the nucleophilic component after deprotonation at the α-carbon. Ethyl propionate is the electrophilic acylating agent. The use of an ester with at least two α-hydrogens is crucial for the final deprotonation step that drives the reaction to completion.[7]
-
Choice of Base: A strong, non-nucleophilic base is required to generate the enolate of the ketone. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed. The base must be strong enough to deprotonate the ketone but should not readily react with the ester. Using an alkoxide corresponding to the ester's alcohol component (e.g., sodium ethoxide with ethyl propionate) is a common strategy to avoid transesterification side reactions.[8]
-
Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the enolate and the base. The reaction is often initiated at a low temperature to control the initial exothermic enolate formation and then warmed to drive the condensation.
Reaction Mechanism
The mechanism of the mixed Claisen condensation for the synthesis of 1-cyclohexylpentane-1,3-dione is a multi-step process:
-
Enolate Formation: The strong base abstracts an α-proton from cyclohexyl methyl ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl propionate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.
-
Deprotonation: The newly formed β-diketone is more acidic than the starting ketone due to the presence of two electron-withdrawing carbonyl groups. The ethoxide by-product then deprotonates the α-carbon of the β-diketone, forming a highly stable, resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the reaction.[7][8]
-
Protonation: A final acidic workup protonates the enolate to yield the desired 1-cyclohexylpentane-1,3-dione.
Caption: Workflow for the synthesis of 1-cyclohexylpentane-1,3-dione via mixed Claisen condensation.
Physicochemical Properties and Structural Analysis
The properties of 1-cyclohexylpentane-1,3-dione can be predicted based on the well-understood chemistry of β-diketones.
Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers.[9][10] The enol form is significantly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the C=C and C=O double bonds.[11] For 1-cyclohexylpentane-1,3-dione, two enol tautomers are possible. The enol form where the C=C bond is between the original carbonyl carbons is expected to be the major tautomer due to the formation of a stable six-membered hydrogen-bonded ring.
Caption: Keto-enol tautomerism in 1-cyclohexylpentane-1,3-dione.
The equilibrium position between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH.[12] In non-polar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₈O₂ | Based on the structure. |
| Molecular Weight | 182.26 g/mol | Calculated from the molecular formula.[13] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for β-diketones. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water.[14] | The non-polar cyclohexyl group and pentane chain dominate the polarity. |
| Acidity (pKa) | ~9-11 | The α-protons of β-diketones are significantly more acidic than those of simple ketones due to resonance stabilization of the conjugate base. |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be a powerful tool for confirming the structure and assessing the keto-enol equilibrium. Key signals would include:
-
A broad singlet in the downfield region (δ 14-16 ppm) corresponding to the enolic proton involved in the intramolecular hydrogen bond.[10]
-
A singlet around δ 5-6 ppm for the vinylic proton of the enol form.
-
Characteristic multiplets for the cyclohexyl and ethyl groups.
-
The presence of signals for the α-protons in the keto form (around δ 3.5-4.0 ppm) would indicate the presence of this tautomer.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl carbons, which will differ for the keto and enol forms. The keto form will exhibit two distinct carbonyl signals around 200-210 ppm, while the enol form will have signals for the enolic carbons (one C=O and two C=C).
-
Infrared (IR) Spectroscopy: The IR spectrum of the enol form will be characterized by a broad O-H stretch (around 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bonding, and a conjugated C=O stretch at a lower frequency (around 1600-1640 cm⁻¹) compared to the non-conjugated carbonyls of the keto form (around 1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Development and Research
The 1-cyclohexylpentane-1,3-dione scaffold holds promise in several areas of scientific research:
-
Pharmaceutical Intermediates: β-Diketones are crucial building blocks for a wide range of heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][15][16] The cyclohexyl group can enhance lipophilicity, which may improve the pharmacokinetic properties of potential drug candidates.
-
Herbicidal and Pesticidal Agents: Many commercial herbicides and pesticides are derivatives of cyclic β-diketones.[15][17] The 1-cyclohexylpentane-1,3-dione core could be explored for the development of new agrochemicals.
-
Coordination Chemistry: As a bidentate ligand, 1-cyclohexylpentane-1,3-dione can form stable complexes with a variety of metal ions. These metal complexes can have applications in catalysis, as imaging agents, or as materials with interesting magnetic or optical properties.
Experimental Protocol: Synthesis of 1-Cyclohexylpentane-1,3-dione
This protocol is a self-validating system, with checkpoints for confirming the progression of the reaction.
Materials and Reagents:
-
Cyclohexyl methyl ketone
-
Ethyl propionate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).
-
Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride in anhydrous diethyl ether.
-
Enolate Formation: Dissolve cyclohexyl methyl ketone in anhydrous diethyl ether and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The evolution of hydrogen gas should be observed.
-
Condensation: Dissolve ethyl propionate in anhydrous diethyl ether and add it dropwise to the enolate solution at 0 °C. After the addition, warm the reaction mixture to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidification: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. This will protonate the enolate of the β-diketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Conclusion
1-Cyclohexylpentane-1,3-dione, while not extensively documented, represents a valuable synthetic target with considerable potential in medicinal and materials chemistry. Its synthesis via a mixed Claisen condensation is a robust and well-understood method. The key to its utility lies in its characteristic keto-enol tautomerism, which dictates its reactivity and potential applications. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this interesting β-diketone.
References
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ResearchGate. (2025). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. [Link]
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MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
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ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
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Wikipedia. (2023). 1,3-Cyclohexanedione. [Link]
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ResearchGate. (2021). (PDF) Recent Developments in the Synthesis of β-Diketones. [Link]
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Journal of the American Chemical Society. (1962). The Synthesis of New β-Diketones. [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
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Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]
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SpringerLink. (2025). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]
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National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]
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ResearchGate. (n.d.). Reaction of cyclohexyl methyl ketone by D. magnusii and effect caused by addition of the adsorbent XAD-7. [Link]
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National Institutes of Health. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]
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University of Calgary. (n.d.). Ch21: Acylation of ketones. [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). β-diketones: Important Intermediates for Drug Synthesis. [Link]
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1-cyclohexylpentane-1,3-dione reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 1-Cyclohexylpentane-1,3-dione
Authored by: A Senior Application Scientist
Abstract
1-Cyclohexylpentane-1,3-dione is a quintessential β-dicarbonyl compound, a structural motif that confers a rich and versatile reactivity profile. Its utility as a synthetic building block is well-established, particularly in the construction of complex carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms of 1-cyclohexylpentane-1,3-dione, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its chemical behavior. We will dissect its tautomeric nature, the generation and reactivity of its enolate, and its participation in key synthetic transformations including alkylation, acylation, and condensation reactions. The narrative is grounded in authoritative references, providing both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Principle: Keto-Enol Tautomerism
The reactivity of 1-cyclohexylpentane-1,3-dione is fundamentally dictated by the equilibrium between its diketo form and its more stable enol tautomer. Unlike simple ketones, where the keto form predominates, β-dicarbonyl compounds exhibit a significant population of the enol form at equilibrium.[4][5]
This shift in equilibrium is driven by two primary stabilizing factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, low-barrier hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-ring.[4]
This tautomerism is a dynamic process, with the two forms rapidly interconverting under most conditions.[6] The solvent environment can influence the position of this equilibrium; non-polar solvents tend to favor the internally hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond, slightly favoring the diketo form.[5][7]
Caption: Keto-Enol equilibrium in 1-cyclohexylpentane-1,3-dione.
Data Snapshot: Keto-Enol Equilibria
To contextualize the stability of the enol form in β-diones, the following table compares equilibrium constants for various carbonyl compounds.
| Compound Class | Example | Approx. Keq ([Enol]/[Keto]) | Key Insight |
| Simple Aldehyde | Acetaldehyde | 6 x 10⁻⁷ | Keto form is overwhelmingly favored. |
| Simple Ketone | Acetone | 6 x 10⁻⁹ | Keto form is even more favored than in aldehydes.[8] |
| β-Diketone | Acetylacetone | ~4.9 (in CCl₄) | Enol form is the major species due to stabilization. [5] |
| Cyclic Ketone | Cyclohexanone | 4 x 10⁻⁶ | Higher enol content than acyclic ketones but still keto-favored.[8] |
The Reactive Intermediate: Enolate Generation and Ambident Nature
The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 9-11 in water) due to the ability of both carbonyl groups to stabilize the resulting conjugate base via resonance. Treatment with a suitable base readily deprotonates this position to form a resonance-stabilized enolate anion.
This enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon (C⁻) and the carbonyl oxygen (O⁻). This duality is the origin of the most common regioselectivity challenge in reactions involving β-diones: C-alkylation/acylation versus O-alkylation/acylation.
Caption: Base-mediated formation of the ambident enolate intermediate.
Scientist's Insight: Controlling C- vs. O-Selectivity
The regiochemical outcome of reactions with the enolate is governed by Hard and Soft Acid and Base (HSAB) theory and reaction conditions.
-
C-Alkylation (Kinetic vs. Thermodynamic Control): The carbon center is a "soft" nucleophile and preferentially attacks soft electrophiles (e.g., alkyl halides like CH₃I). To favor C-alkylation, conditions are chosen to promote thermodynamic control. This often involves using a less-coordinating counter-ion (like Na⁺ or K⁺) in a polar aprotic solvent (e.g., DMSO, DMF) which solvates the cation but leaves the enolate oxygen relatively free.[9]
-
O-Alkylation (Kinetic Control): The oxygen atom is a "hard" nucleophile and reacts faster with hard electrophiles (e.g., silyl halides like TMSCl or acylating agents). O-alkylation is favored under conditions of kinetic control, often at lower temperatures with highly coordinating counter-ions (like Li⁺) and in solvents that can stabilize the transition state leading to the O-alkylated product.
Core Reaction Mechanisms and Protocols
C-Alkylation
Alkylation at the α-carbon is a cornerstone reaction for building molecular complexity. It proceeds via a standard Sₙ2 mechanism where the enolate displaces a leaving group on an electrophilic carbon.
Caption: Mechanism of C-alkylation of the dione enolate.
Experimental Protocol: C-Alkylation of 1-Cyclohexylpentane-1,3-dione
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Add 1.0 equivalent of 1-cyclohexylpentane-1,3-dione to the solvent. Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of a strong base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil) portion-wise.
-
Causality: A slight excess of base ensures complete deprotonation. THF is a suitable polar aprotic solvent. An inert atmosphere is critical as the enolate is sensitive to oxygen and moisture.
-
-
Reaction: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Addition of Electrophile: Cool the solution back to 0 °C and add 1.05 equivalents of the alkyl halide (e.g., iodomethane) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Acylation
Acylation can occur at either the carbon or oxygen atom. C-acylation introduces a third carbonyl group, forming a β-triketone, while O-acylation yields an enol ester. The choice of acylating agent and base is critical for selectivity.[10][11] For instance, using 4-dimethylaminopyridine (DMAP) as a catalyst can favor C-acylation under certain conditions.[10]
Caption: Competing C- and O-acylation pathways.
Knoevenagel Condensation
This is a base-catalyzed condensation reaction between an active methylene compound (the dione) and an aldehyde or ketone.[12][13] The reaction proceeds via nucleophilic addition of the enolate to the carbonyl electrophile, followed by dehydration to yield a stable α,β-unsaturated product.
Caption: Logical workflow of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 1.0 equivalent of 1-cyclohexylpentane-1,3-dione, 1.0 equivalent of the aldehyde (e.g., benzaldehyde), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Causality: Toluene is used as the solvent to facilitate the azeotropic removal of water via the Dean-Stark trap, which drives the equilibrium towards the dehydrated product. A weak base is sufficient to generate the required concentration of the highly nucleophilic enolate.
-
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with dilute HCl to remove the basic catalyst, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The product, which often crystallizes upon cooling or solvent removal, can be further purified by recrystallization.
Michael (Conjugate) Addition
In the Michael reaction, the soft enolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[14][15] This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds.[16][17]
Caption: Stepwise mechanism of the Michael addition reaction.
Application in Heterocycle Synthesis
The 1,3-dicarbonyl moiety is a common precursor for synthesizing a wide variety of heterocyclic compounds.[18][19] For example, condensation with hydrazine derivatives (H₂N-NHR) yields pyrazoles, while reaction with amidines can produce pyrimidines. These reactions typically involve sequential condensation and cyclization steps, leveraging the two electrophilic carbonyl carbons.[1]
Conclusion
1-Cyclohexylpentane-1,3-dione is a versatile synthetic intermediate whose reactivity is governed by the delicate interplay of keto-enol tautomerism and the ambident nature of its corresponding enolate. A thorough understanding of these core principles allows the synthetic chemist to control reaction outcomes with precision. By carefully selecting bases, solvents, electrophiles, and reaction temperatures, one can selectively drive reactions toward C- or O-functionalization and engage the dione in a variety of powerful C-C bond-forming reactions. This guide has provided the mechanistic foundation and practical protocols necessary for researchers to confidently employ this valuable building block in the development of novel molecules for pharmaceutical and industrial applications.
References
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- SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
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A Theoretical and Computational Guide to 1-Cyclohexylpentane-1,3-dione: Exploring Structure, Tautomerism, and Reactivity
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 1-cyclohexylpentane-1,3-dione, a β-dicarbonyl compound with potential applications in synthetic and medicinal chemistry. While direct experimental and computational studies on this specific molecule are not extensively documented, this paper synthesizes established methodologies from research on analogous cyclohexane-1,3-dione derivatives and other β-dicarbonyl compounds. We will delve into the critical aspects of its molecular structure, conformational landscape, and the nuanced dynamics of its keto-enol tautomerism. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols to facilitate further investigation into this and similar chemical entities.
Introduction: The Significance of β-Dicarbonyl Compounds
The β-dicarbonyl motif is a cornerstone in organic chemistry, renowned for its versatile reactivity and presence in numerous biologically active molecules.[1][2] The unique electronic environment created by the two carbonyl groups imparts a significant acidity to the intervening methylene protons (pKa values typically in the range of 9-11), facilitating a wide array of chemical transformations.[3][4] This heightened acidity is a direct consequence of the ability of the conjugate base, an enolate, to delocalize the negative charge across the O-C-C-C-O system.
Cyclohexane-1,3-dione derivatives, a subset of this class, are recognized as valuable precursors for the synthesis of a plethora of heterocyclic compounds and natural products.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] The introduction of a cyclohexyl substituent at the 1-position of the pentane-1,3-dione backbone, as in our target molecule, 1-cyclohexylpentane-1,3-dione, is expected to significantly influence its lipophilicity, steric profile, and conformational behavior, thereby modulating its chemical reactivity and biological interactions.
A pivotal characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[7][8] This equilibrium is sensitive to factors such as the solvent, temperature, and the nature of substituents.[7][9] Computational chemistry provides a powerful lens through which to explore these subtle energetic landscapes, offering insights that are often challenging to obtain through experimental means alone.[10][11]
This guide will systematically explore the theoretical underpinnings and computational methodologies for a thorough investigation of 1-cyclohexylpentane-1,3-dione. We will cover conformational analysis, the energetics of keto-enol tautomerism, and the prediction of spectroscopic properties, providing a roadmap for researchers to unlock the potential of this and related molecules.
Conformational Isomerism: The Influence of the Cyclohexyl Moiety
The three-dimensional structure of 1-cyclohexylpentane-1,3-dione is largely dictated by the conformational preferences of the cyclohexane ring and its orientation relative to the pentane-1,3-dione chain.
The Cyclohexane Ring Conformation
It is well-established that the chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle and torsional strain.[12] When a substituent is present, it can occupy either an axial or an equatorial position. Due to unfavorable 1,3-diaxial interactions, which are a form of steric hindrance, the conformer with the substituent in the equatorial position is generally more stable.[13][14] For the bulky pentane-1,3-dione substituent, it is highly probable that the equatorial conformation will be overwhelmingly favored.
Rotational Isomers (Rotamers)
Rotation around the single bond connecting the cyclohexane ring and the pentane-1,3-dione chain will lead to different rotational isomers, or rotamers. The relative energies of these rotamers will be influenced by steric interactions between the hydrogen atoms on the cyclohexane ring and the atoms of the dione chain.
A computational workflow to investigate the conformational landscape would involve a systematic search for the lowest energy conformers.
Caption: A typical workflow for computational conformational analysis.
Keto-Enol Tautomerism: A Computational Perspective
The equilibrium between the diketo and enol forms is a defining feature of 1-cyclohexylpentane-1,3-dione. The enol form can benefit from the formation of an intramolecular hydrogen bond and a conjugated π-system, which can offset the energetic cost of breaking a C=O bond in favor of a C=C bond.
Caption: The dynamic equilibrium between the diketo and enol tautomers.
Computational Protocol for Tautomerism Analysis
A robust computational protocol is essential to accurately predict the relative stabilities of the tautomers and the energy barrier for their interconversion. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such investigations.[11][15][16]
Step-by-Step Computational Workflow:
-
Structure Preparation: Generate 3D structures for both the diketo and the most stable enol tautomer (likely the one with an intramolecular hydrogen bond).
-
Geometry Optimization: Perform full geometry optimizations for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD). A functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) is a good starting point.[17]
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermal corrections.
-
Energy Comparison: Compare the Gibbs free energies of the two tautomers to determine their relative populations at a given temperature. The tautomeric equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT).
-
Transition State Search: To understand the kinetics of the tautomerization, a transition state (TS) search is necessary. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) can be employed. The resulting TS structure should have exactly one imaginary frequency corresponding to the proton transfer motion.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed from the TS structure to confirm that it connects the diketo and enol minima.
Expected Results and Interpretation
Based on studies of similar β-dicarbonyl compounds, it is anticipated that the enol form will be significantly stabilized, particularly in non-polar solvents where the intramolecular hydrogen bond is most effective.[8][9] In polar, protic solvents, this stabilization may be less pronounced as the solvent molecules can compete for hydrogen bonding.
Predicted Spectroscopic and Electronic Properties
Computational methods can also predict various spectroscopic properties that can be correlated with experimental data for validation.
Vibrational Frequencies (IR Spectroscopy)
Frequency calculations yield vibrational modes and their corresponding intensities. Key features to look for include:
-
Diketo form: Two distinct C=O stretching frequencies, typically in the range of 1700-1750 cm-1.
-
Enol form: A single, lower-frequency C=O stretch (due to conjugation) and a C=C stretching frequency, as well as a broad O-H stretch from the enolic hydroxyl group involved in the intramolecular hydrogen bond.
NMR Spectroscopy
NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This allows for a direct comparison with experimental spectra, aiding in the assignment of signals to specific tautomers and conformers. The chemical shift of the enolic proton is a particularly sensitive indicator of the strength of the intramolecular hydrogen bond.
Frontier Molecular Orbitals (FMOs)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For β-dicarbonyls, the HOMO is typically located on the enolate portion in the enol form, highlighting its nucleophilic character. The LUMO is generally centered on the carbonyl carbons, indicating their electrophilicity.
Table 1: Hypothetical Calculated Properties for 1-Cyclohexylpentane-1,3-dione Tautomers
| Property | Diketo Tautomer | Enol Tautomer |
| Relative Gibbs Free Energy (kcal/mol) | 0.00 (Reference) | -5.0 to -10.0 (Gas Phase) |
| Key IR Frequencies (cm-1) | ~1730 (C=O, asym), ~1710 (C=O, sym) | ~1640 (C=O), ~1580 (C=C), ~2800-3200 (O-H, broad) |
| 1H NMR Chemical Shift (ppm) | ~3.5 (CH2 between C=O) | ~12-16 (enolic OH), ~5.5 (vinylic H) |
| HOMO-LUMO Gap (eV) | ~5.5 | ~4.8 |
Note: These are representative values based on typical β-dicarbonyl compounds and would need to be confirmed by specific calculations for 1-cyclohexylpentane-1,3-dione.
Potential Applications and Future Directions
The structural and electronic features of 1-cyclohexylpentane-1,3-dione make it an interesting candidate for several applications:
-
Drug Design: The cyclohexane group can enhance membrane permeability, making it a potentially valuable scaffold in drug discovery. The β-dicarbonyl moiety is a known metal chelator and can participate in hydrogen bonding with biological targets. Computational docking studies could explore its potential as an inhibitor for various enzymes.
-
Synthetic Chemistry: As a versatile building block, it can be used in condensation reactions to synthesize a variety of heterocyclic compounds with potential biological activities.[1]
-
Materials Science: The metal-chelating properties of β-dicarbonyls are utilized in the formation of metal complexes with interesting catalytic or photophysical properties.[2]
Future research should focus on the synthesis and experimental characterization of 1-cyclohexylpentane-1,3-dione to validate the theoretical predictions outlined in this guide. Advanced computational studies could explore its reaction mechanisms, pKa values, and interactions with biological macromolecules.
Conclusion
This guide has provided a detailed theoretical and computational roadmap for the investigation of 1-cyclohexylpentane-1,3-dione. By leveraging established computational methodologies applied to analogous systems, researchers can gain significant insights into its conformational preferences, the delicate balance of its keto-enol tautomerism, and its electronic properties. The protocols and theoretical background presented herein are designed to empower researchers to explore the chemical and biological potential of this and other complex β-dicarbonyl compounds, paving the way for new discoveries in synthetic chemistry, drug development, and materials science.
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Methodological & Application
Application Notes & Protocols: 1-Cyclohexylpentane-1,3-dione as a Premier Building Block in Medicinal Chemistry
Abstract
The β-diketone moiety is a privileged scaffold in synthetic and medicinal chemistry, prized for its versatile reactivity and ability to form the core of diverse heterocyclic systems.[1][2][3] This guide focuses on a specific, highly valuable derivative: 1-cyclohexylpentane-1,3-dione . The presence of the bulky, lipophilic cyclohexyl group provides a unique structural and physicochemical handle, making this building block particularly attractive for drug discovery programs aiming to optimize properties such as target engagement, solubility, and metabolic stability. We will explore the fundamental reactivity of this scaffold and provide detailed, field-proven protocols for its application in constructing medicinally relevant molecules, including α,β-unsaturated systems and dihydropyridine cores.
Introduction: The Strategic Value of 1-Cyclohexylpentane-1,3-dione
The reactivity of 1-cyclohexylpentane-1,3-dione is dominated by two key features: the presence of two carbonyl groups and a highly active methylene moiety positioned between them.[4] This arrangement facilitates keto-enol tautomerism, where the enol form is stabilized by intramolecular hydrogen bonding, creating a nucleophilic species that is central to its synthetic utility.
The acidic protons of the central methylene group (C2) are readily abstracted by even mild bases, generating a stabilized carbanion (enolate). This enolate is the workhorse of this building block, serving as a potent C-nucleophile for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Derivatives of the closely related cyclohexane-1,3-dione have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, underscoring the therapeutic potential of scaffolds derived from this class of molecules.[4][5][6]
Caption: Keto-enol tautomerism of 1-cyclohexylpentane-1,3-dione.
Core Synthetic Applications & Methodologies
The unique reactivity of 1-cyclohexylpentane-1,3-dione makes it an ideal precursor for multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency in generating molecular complexity from simple starting materials.[7] We will focus on two foundational transformations: the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis.
Knoevenagel Condensation: A Gateway to Bioactive Olefins
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as our dione, to a carbonyl group (typically an aldehyde), followed by dehydration.[8] This reaction is a cornerstone of C-C bond formation.
Causality of the Reaction: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which facilitates the deprotonation of the active methylene group of the dione to form the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated product. The removal of water is often critical to drive the reaction to completion.
Caption: General workflow for a Knoevenagel condensation reaction.
Hantzsch Dihydropyridine Synthesis: Building a Privileged Heterocycle
The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[9][10] The 1,4-DHP scaffold is the basis for several blockbuster drugs, most notably calcium channel blockers.
Mechanistic Insight: This one-pot reaction proceeds through a series of intermediates. It is generally accepted that the pathway involves an initial Knoevenagel condensation between one equivalent of the dione and the aldehyde, and the formation of an enamine from the second equivalent of the dione and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the final 1,4-DHP ring.[10] Microwave-assisted protocols have dramatically improved the efficiency of this synthesis, reducing reaction times from hours to minutes.[11]
Experimental Protocols
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. 1-Cyclohexylbutane-1,3-dione is classified as a skin and eye irritant and may cause respiratory irritation.[12]
Protocol 1: Knoevenagel Condensation with Benzaldehyde
Objective: To synthesize 2-(phenylmethylidene)-1-cyclohexylpentane-1,3-dione via a base-catalyzed condensation reaction, demonstrating a key C-C bond formation strategy.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 1-Cyclohexylpentane-1,3-dione | 182.26 | 5.0 | 911 mg |
| Benzaldehyde | 106.12 | 5.5 | 0.56 mL |
| Piperidine | 85.15 | 0.5 | 50 µL |
| Toluene | - | - | 25 mL |
| Hydrochloric Acid (2M aq.) | - | - | 20 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | ~2 g |
| Ethyl Acetate / Hexanes | - | - | For chromatography |
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Flask: To the flask, add 1-cyclohexylpentane-1,3-dione (911 mg, 5.0 mmol), toluene (25 mL), benzaldehyde (0.56 mL, 5.5 mmol), and piperidine (50 µL, 0.5 mmol).
-
Reaction: Heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete (as judged by TLC), allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 2M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure product.
Expected Results: The product, 2-(phenylmethylidene)-1-cyclohexylpentane-1,3-dione, is typically isolated as a pale yellow solid or viscous oil. Yields are generally in the range of 75-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Derivative
Objective: To rapidly synthesize a 1,4-dihydropyridine derivative using a one-pot, three-component Hantzsch-type reaction under microwave irradiation, showcasing a modern and efficient approach to heterocyclic synthesis.[13][14]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 1-Cyclohexylpentane-1,3-dione | 182.26 | 2.0 | 365 mg |
| Benzaldehyde | 106.12 | 1.0 | 0.10 mL |
| Ammonium Acetate | 77.08 | 1.5 | 116 mg |
| Ethanol | - | - | 3 mL |
| Ice-cold Water | - | - | 10 mL |
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 1-cyclohexylpentane-1,3-dione (365 mg, 2.0 mmol), benzaldehyde (0.10 mL, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vial and cap it securely.
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes. (Note: Power and time may need optimization depending on the specific microwave unit).
-
Workup: After the reaction, cool the vial to room temperature (e.g., using a compressed air stream). A precipitate should form.
-
Isolation: Add ice-cold water (10 mL) to the vial to further precipitate the product. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
Expected Results: The 1,4-dihydropyridine product should be obtained as a crystalline solid. This microwave-assisted method typically provides excellent yields (>85%) in a fraction of the time required for conventional heating.[15] Characterization is performed using NMR, IR, and melting point analysis.
Biological Significance and Data Summary
The scaffolds derived from cyclohexane-1,3-dione are not merely synthetic curiosities; they are potent pharmacophores. The versatility of the core allows for the synthesis of a wide array of fused heterocyclic systems with significant therapeutic potential.[4][7]
Table of Potential Biological Activities:
| Derived Scaffold | Potential Therapeutic Area | Supporting Evidence |
| Acridinediones | Anticancer, Antimalarial | These compounds, formed via reactions with anilines and aldehydes, have shown promise as antitumor agents.[4] Some derivatives have been investigated for their potential to inhibit cancer cell lines like NSCLC.[6] |
| 1,4-Dihydropyridines | Cardiovascular (Calcium Channel Blockers), Anticancer | The Hantzsch synthesis directly yields this scaffold, which is famous for its application in cardiovascular medicine.[10] Novel derivatives are continually explored for other activities, including antitumor properties.[4] |
| Fused Pyran Systems | Anticancer, Anti-proliferative | Multi-component reactions can yield fused pyran derivatives that have been evaluated for their anti-proliferative activity against various cancer cell lines.[7] |
| Metal Complexes | Antibacterial, Herbicidal | The dione moiety is an excellent chelator for metal ions.[5] These metal complexes have been screened for antibacterial activity against pathogens like E. coli and S. aureus.[16] The ability to chelate ferrous ions is also the basis for the herbicidal activity of some related compounds.[5][17] |
| Pyrazole Derivatives | Anti-inflammatory, Antimicrobial | Condensation with hydrazine derivatives yields pyrazoles, a core heterocyclic motif in many approved drugs. β-diketones are key intermediates for synthesizing these important heterocycles.[1] |
Conclusion
1-Cyclohexylpentane-1,3-dione stands out as a robust and versatile building block for medicinal chemistry. Its predictable reactivity, centered on the active methylene group, provides reliable access to a multitude of complex and biologically relevant scaffolds. The protocols detailed herein for the Knoevenagel condensation and microwave-assisted Hantzsch synthesis represent foundational, yet powerful, methods for leveraging this reagent in drug discovery campaigns. By providing a lipophilic anchor and a reactive core, 1-cyclohexylpentane-1,3-dione offers chemists an invaluable tool for the efficient construction of novel molecular entities with significant therapeutic potential.
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Kumar, D., et al. (2022). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. [Link]
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Paradowska, J., et al. (2016). Properties and application of diketones and their derivatives. De Gruyter. [Link]
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Various Authors. (2022). Medicinal applications of early transition metal β-diketonato complexes. Royal Society of Chemistry. [Link]
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Chen, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
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Gnanaoli, K., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. [Link]
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Various Authors. (N.D.). Hantzsch Dihydropyridine Synthesis. Merck Index. [Link]
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de la Torre, G., & van der Eycken, E. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
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Sharma, P., et al. (2011). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. [Link]
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Singh, M. S., & Singh, S. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]
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Wang, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Cyclohexylbutane-1,3-dione. PubChem. [Link]
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Mohareb, R. M., et al. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. PMC - NIH. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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Synthesis of 1-Cyclohexylpentane-1,3-dione: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
Introduction: The Significance of β-Dicarbonyl Moieties in Modern Drug Development
The 1,3-dicarbonyl, or β-dicarbonyl, motif is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties, particularly its existence as keto-enol tautomers, render it a versatile building block for the synthesis of a diverse array of heterocyclic compounds and complex molecules.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The title compound, 1-cyclohexylpentane-1,3-dione, incorporates a lipophilic cyclohexyl group, a feature often exploited in drug design to enhance membrane permeability and target engagement. This application note provides a comprehensive, field-tested protocol for the synthesis of 1-cyclohexylpentane-1,3-dione, grounded in the principles of the Claisen condensation reaction.
Reaction Principle: The Claisen Condensation
The synthesis of 1,3-diones is classically achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a ketone in the presence of a strong base.[4][5] The reaction proceeds via the formation of a nucleophilic enolate from one of the carbonyl compounds, which then attacks the electrophilic carbonyl carbon of the second molecule. The subsequent loss of an alkoxide leaving group generates the β-dicarbonyl product.
For the synthesis of 1-cyclohexylpentane-1,3-dione, a "crossed" Claisen condensation is employed, involving two different carbonyl compounds. A logical and efficient approach involves the reaction of ethyl cyclohexanecarboxylate with acetone. In this strategy, the enolate of acetone acts as the nucleophile, attacking the ester.
Reaction Mechanism Workflow
The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and a final deprotonation that drives the equilibrium.
Caption: Workflow of the Claisen condensation for 1-cyclohexylpentane-1,3-dione synthesis.
Experimental Protocol
This protocol is designed for the synthesis of 1-cyclohexylpentane-1,3-dione on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl cyclohexanecarboxylate | ≥98% | Sigma-Aldrich | |
| Acetone | ACS Grade, anhydrous | Fisher Scientific | Must be dry |
| Sodium Ethoxide (NaOEt) | ≥95% | Acros Organics | Handle under inert atmosphere |
| Diethyl Ether, anhydrous | ≥99% | EMD Millipore | |
| Hydrochloric Acid (HCl) | 37% w/w | VWR | For workup |
| Saturated Sodium Bicarbonate | Laboratory Grade | - | For workup |
| Brine (Saturated NaCl) | Laboratory Grade | - | For workup |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - | For drying |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | For NMR analysis |
| Equipment | |||
| Round-bottom flasks | 250 mL and 500 mL | ||
| Reflux condenser | |||
| Magnetic stirrer and hotplate | |||
| Dropping funnel | |||
| Separatory funnel | 500 mL | ||
| Rotary evaporator | |||
| Inert atmosphere setup | (Nitrogen or Argon) | ||
| NMR Spectrometer | 400 MHz or higher | ||
| Mass Spectrometer | ESI or GC-MS |
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous diethyl ether (150 mL) to the flask and stir the suspension.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl cyclohexanecarboxylate (1.0 equivalent) and anhydrous acetone (1.5 equivalents) in anhydrous diethyl ether (50 mL).
-
Reaction Initiation: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
Part B: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Acidification: While stirring, slowly add 6M hydrochloric acid until the pH of the aqueous layer is between 2 and 3.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient. An alternative purification method for β-dicarbonyls involves the formation of a copper(II) chelate, which can be precipitated and then decomposed.[1]
Characterization
The identity and purity of the synthesized 1-cyclohexylpentane-1,3-dione should be confirmed by spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the cyclohexyl protons, the methylene protons between the carbonyls (which may be broadened or absent due to enolization), and the methyl protons. The enol proton will likely appear as a broad singlet downfield.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbonyl carbons, the carbons of the cyclohexyl ring, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (ESI+): Calculate the expected mass of the protonated molecule [M+H]⁺.
Troubleshooting and Field-Proven Insights
-
Low Yield: Incomplete reaction can result from wet reagents or solvents. Ensure all glassware is oven-dried and reagents are anhydrous. The choice of base is also critical; for less reactive substrates, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be necessary.
-
Side Reactions: Self-condensation of acetone can occur. Using a slight excess of acetone can be beneficial, but a large excess should be avoided.
-
Purification Challenges: The tautomeric nature of 1,3-diones can sometimes lead to streaking on TLC plates and difficulty in crystallization. Purification via the copper salt is often a robust alternative.[1]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-cyclohexylpentane-1,3-dione, a valuable building block for drug discovery and medicinal chemistry. By understanding the underlying principles of the Claisen condensation and adhering to the procedural details, researchers can confidently synthesize this and related β-dicarbonyl compounds for their research endeavors.
References
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1,3-Cyclohexanedione - Wikipedia. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. [Link]
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Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum - ResearchGate. [Link]
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Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]
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Reactions of Beta-Dicarbonyl Compounds - YouTube. [Link]
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8.3 β-dicarbonyl Compounds in Organic Synthesis - KPU Pressbooks. [Link]
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23.1: B-Dicarbonyl Compounds: Claisen Condensations - Chemistry LibreTexts. [Link]
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(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY - ResearchGate. [Link]
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Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - SciSpace. [Link]
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23.2: B-Dicarbonyl Compounds as Synthetic Intermediates - Chemistry LibreTexts. [Link]
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Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF - ResearchGate. [Link]
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(PDF) 1,3-Diketones. Synthesis and properties - ResearchGate. [Link]
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(PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - ResearchGate. [Link]
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Application Notes & Protocols: 1-Cyclohexylpentane-1,3-dione in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of 1-Cyclohexylpentane-1,3-dione
In the landscape of modern synthetic organic chemistry, 1,3-dicarbonyl compounds are indispensable building blocks, prized for their versatile reactivity in constructing complex molecular architectures. Among these, 1-cyclohexylpentane-1,3-dione emerges as a particularly valuable precursor for the synthesis of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]
This technical guide provides an in-depth exploration of 1-cyclohexylpentane-1,3-dione as a strategic starting material. Its unique structure, featuring an unsymmetrical β-diketone backbone with a sterically demanding cyclohexyl group, presents both opportunities and challenges, particularly concerning the control of regioselectivity in cyclocondensation reactions. We will dissect the fundamental principles governing its reactivity and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles, dihydropyrimidinones, and dihydropyridines. The emphasis throughout is on the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Pillar 1: Foundational Reactivity - The Keto-Enol Tautomerism
The versatility of 1-cyclohexylpentane-1,3-dione is rooted in its existence as a dynamic equilibrium of keto and enol tautomers.[4] The enol form is the key reactive species in many acid- and base-catalyzed reactions, providing a soft nucleophilic center at the C2 position and influencing the reactivity of the carbonyl groups. Understanding this equilibrium is critical for controlling reaction pathways. The presence of the electron-donating alkyl groups (cyclohexyl and ethyl) generally favors the keto form, but the enol is readily accessible under typical reaction conditions.
Caption: Keto-enol tautomerism of 1-cyclohexylpentane-1,3-dione.
Application I: Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation
The synthesis of pyrazoles, a privileged scaffold in medicinal chemistry known for anti-inflammatory, antibacterial, and anticancer activities, is a primary application of 1,3-diones.[5][6][7] The Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, is a robust and widely adopted method.[8][9]
Expertise & Causality: The Challenge of Regioselectivity
The core challenge when using an unsymmetrical dione like 1-cyclohexylpentane-1,3-dione with a substituted hydrazine (e.g., phenylhydrazine) is controlling which nitrogen atom of the hydrazine attacks which carbonyl group. This dictates the final substitution pattern on the pyrazole ring, leading to two possible regioisomers.[10]
-
Pathway A (Steric Control): The less-hindered nitrogen of the hydrazine (the terminal NH₂) will preferentially attack the less sterically hindered carbonyl group (the acetyl carbonyl). This is often the dominant pathway under neutral or mildly acidic conditions.
-
Pathway B (Electronic Control): The more nucleophilic nitrogen might attack the more electrophilic carbonyl. However, the subtle electronic differences between the two carbonyls in 1-cyclohexylpentane-1,3-dione are often overridden by steric factors.
-
Catalyst Choice: The reaction is typically acid-catalyzed. The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[11] The choice and concentration of the acid (e.g., acetic acid, HCl) can significantly influence the reaction rate and, in some cases, the regioselectivity by altering the stability of the intermediates.[5][10]
Caption: Regioselective pathways in the Knorr synthesis.
Protocol 1: Synthesis of 1-Phenyl-3-cyclohexyl-5-methylpyrazole
This protocol is a representative procedure for the acid-catalyzed condensation of 1-cyclohexylpentane-1,3-dione with phenylhydrazine.
Materials:
-
1-Cyclohexylpentane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-cyclohexylpentane-1,3-dione (e.g., 1.82 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to dissolve the dione.
-
Slowly add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) to the stirred solution at room temperature. A color change to yellow or orange is typically observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
After completion, allow the mixture to cool to room temperature and then pour it slowly into ice-cold water (100 mL) with vigorous stirring.
-
A precipitate will form. Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from hot ethanol to yield the pyrazole derivative as a crystalline solid.
-
Characterize the final product and determine the regioisomeric ratio using ¹H NMR and ¹³C NMR spectroscopy.
| Reactant 1 (Dione) | Reactant 2 (Hydrazine) | Major Product (Predicted) | Potential Minor Product | Typical Yield (%) |
| 1-Cyclohexylpentane-1,3-dione | Phenylhydrazine | 1-Phenyl-3-cyclohexyl-5-methylpyrazole | 1-Phenyl-5-cyclohexyl-3-methylpyrazole | 75-90% |
| 1-Cyclohexylpentane-1,3-dione | Hydrazine Hydrate | 3-Cyclohexyl-5-methyl-1H-pyrazole | (Symmetrical product) | 80-95% |
| 1-Cyclohexylpentane-1,3-dione | 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-3-cyclohexyl-5-methylpyrazole | 1-(4-Nitrophenyl)-5-cyclohexyl-3-methylpyrazole | 70-85% |
Application II: Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[12][13] These scaffolds are of immense pharmaceutical interest, with applications as calcium channel blockers, antibacterial, and anti-inflammatory agents.[14][15]
Expertise & Causality: Mechanism and Catalyst Function
The Biginelli reaction is a classic example of process efficiency, combining three components in a single step.[3] The generally accepted mechanism under acidic catalysis involves several key steps:[16]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This intermediate is the key electrophile.
-
Nucleophilic Attack: The enol form of 1-cyclohexylpentane-1,3-dione attacks the iminium ion at the C2 position. This is typically the rate-determining step.
-
Cyclization and Dehydration: The second nitrogen of the urea moiety then attacks one of the carbonyl groups of the dione, followed by a final dehydration step to yield the stable, six-membered DHPM ring.
The Role of the Catalyst: An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like InCl₃) is crucial.[13] It serves to (a) activate the aldehyde carbonyl for the initial attack by urea, (b) catalyze the formation of the iminium ion, and (c) promote the final dehydration step, driving the reaction to completion.
Caption: Workflow for the Biginelli multicomponent reaction.
Protocol 2: Synthesis of a 4-Aryl-5-acetyl-5-cyclohexylcarbonyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
1-Cyclohexylpentane-1,3-dione (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
-
Round-bottom flask, reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, combine 1-cyclohexylpentane-1,3-dione (1.82 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in ethanol (30 mL).
-
Add a few drops (e.g., 0.5 mL) of concentrated hydrochloric acid to the mixture with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, until a precipitate begins to form or TLC analysis indicates consumption of the starting materials.
-
Allow the reaction to cool to room temperature. The product will often crystallize out of the solution.
-
Place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol.
| Aldehyde Component | Urea/Thiourea | Expected Product Core Structure | Typical Yield (%) |
| Benzaldehyde | Urea | 4-Phenyl-DHPM | 80-92% |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-DHPM | 85-95% |
| 4-Methoxybenzaldehyde | Thiourea | 4-(4-Methoxyphenyl)-DHPM-thione | 78-90% |
Application III: Synthesis of Dihydropyridines via Hantzsch-type Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that classically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP).[17][18] DHPs are famous for their use as cardiovascular drugs. The reaction can be adapted to use 1,3-diones.
Expertise & Causality: The Interplay of Condensation and Addition
The Hantzsch synthesis is a masterful orchestration of several fundamental organic reactions in one pot:
-
Knoevenagel Condensation: First, the aldehyde condenses with one molecule of the 1,3-dione (which is more reactive than a β-ketoester) to form an α,β-unsaturated dicarbonyl intermediate. This is catalyzed by a base, often the ammonia source itself.
-
Enamine Formation: A second molecule of the 1,3-dione reacts with the ammonia source (e.g., ammonium acetate) to form a nucleophilic enamine.
-
Michael Addition: The enamine performs a conjugate (Michael) addition to the α,β-unsaturated intermediate formed in step 1.
-
Cyclization & Dehydration: The final steps involve intramolecular cyclization and dehydration to form the stable 1,4-dihydropyridine ring.
The choice of solvent and catalyst is key. While classic conditions use acetic acid, modern, greener protocols often employ ethanol or even solvent-free conditions to drive the reaction.[19]
Protocol 3: Synthesis of a Substituted 1,4-Dihydropyridine
Materials:
-
1-Cyclohexylpentane-1,3-dione (2.0 eq)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 eq)
-
Ammonium Acetate (1.2 eq)
-
Ethanol or Acetic Acid
-
Round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.51 g, 10 mmol) and 1-cyclohexylpentane-1,3-dione (3.64 g, 20 mmol) in ethanol (40 mL).
-
Add ammonium acetate (0.93 g, 12 mmol) to the solution.
-
Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A yellow precipitate of the dihydropyridine product usually forms.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1,4-dihydropyridine.
References
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Title: Knorr pyrazole synthesis Source: Name-Reaction.com URL: [Link]
- Source: Google Patents (US8916723B2)
-
Title: Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione Source: SCIRP (Scientific Research Publishing) URL: [Link]
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Title: New Approaches for the Synthesis of Heterocyclic Compounds Derived from Cyclohexan-1,3-dione with Anti-proliferative Activities Source: ResearchGate URL: [Link]
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-
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-
Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]
-
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-
Title: Plausible mechanism of the reaction between 1,3-diyne and hydrazine Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of new pyrimidine derivatives via 1,3 dipolar cycloaddition and their in-silico molecular docking studies as thymidylate synthase inhibitors Source: ResearchGate URL: [Link]
-
Title: Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities Source: PubMed URL: [Link]
-
Title: Knorr Pyrazole Synthesis Source: From "Name Reactions in Organic Synthesis" URL: [Link]
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Title: Synthesis of Heteroaromatic Compounds Source: MDPI URL: [Link]
-
Title: Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Biginelli reaction Source: Wikipedia URL: [Link]
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Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives Source: Der Pharma Chemica URL: [Link]
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Title: New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles Source: RSC Publishing URL: [Link]
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Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]
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Title: Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities Source: Journal of Medicinal and Chemical Sciences URL: [Link]
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Title: The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors Source: PubMed URL: [Link]
-
Title: A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives Source: Bentham Science URL: [Link]
-
Title: Biginelli Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis Source: JournalsPub URL: [Link]
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Title: Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]
-
Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]
-
Title: Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction Source: J. Org. Chem. 2000, 65, 19, 6270–6272 URL: [Link]
-
Title: Hantzsch pyridine synthesis - overview Source: ChemTube3D URL: [Link]
-
Title: 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions Source: Research Article URL: [Link]
-
Title: Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile Source: MDPI URL: [Link]
-
Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: MDPI URL: [Link]
-
Title: Catalytic regioselective synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones and their biological evaluation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters Source: ResearchGate URL: [Link]
-
Title: 1-Cyclohexylbutane-1,3-dione Source: PubChem URL: [Link]
-
Title: HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry Source: YouTube URL: [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. Synthesis of Heteroaromatic Compounds | MDPI [mdpi.com]
- 3. journalspub.com [journalspub.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. name-reaction.com [name-reaction.com]
- 12. Biginelli Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. jmchemsci.com [jmchemsci.com]
- 16. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. chemtube3d.com [chemtube3d.com]
- 19. researchgate.net [researchgate.net]
Application Note: Experimental Setup for Reactions Involving 1-Cyclohexylpentane-1,3-dione
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 1-cyclohexylpentane-1,3-dione (CPD) . It moves beyond generic textbook descriptions to provide field-tested experimental setups, critical troubleshooting logic, and validated protocols for synthesizing bioactive heterocycles.
Introduction & Chemical Profile[1][3][4][5][6][7][8][9][10][11]
1-Cyclohexylpentane-1,3-dione (CPD) is a versatile
Physiochemical Properties & Handling
| Property | Specification | Experimental Implication |
| CAS Number | 25790-34-5 | Verification standard.[1][2] |
| Molecular Weight | 182.26 g/mol | Stoichiometry calculations.[1][3] |
| Physical State | Solid/Oil (Low MP) | May require gentle warming for transfer; prone to supercooling. |
| pKa ( | ~9–10 | Deprotonation requires weak-to-moderate bases (e.g., K₂CO₃, NaOEt).[1] |
| Solubility | MeOH, EtOH, DCM, Toluene | Poor water solubility; biphasic or organic media required.[1] |
Pre-Reaction Analysis: Tautomerism
In solution, CPD exists in dynamic equilibrium between its diketo and enol forms.[1]
-
Diketo Form: Favored in polar aprotic solvents (DMSO, Acetone).[1]
-
Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (CDCl₃, Toluene).
-
Protocol Tip: Always acquire a ¹H-NMR in CDCl₃ prior to use.[1] A broad singlet >15 ppm confirms the enol form and purity. If absent, the material may be hydrolyzed or degraded.
Core Protocol A: Regioselective Synthesis of Pyrazoles
Objective: Synthesis of 3-cyclohexyl-5-ethyl-1-phenyl-1H-pyrazole (and its regioisomer) via Knorr Condensation. Significance: The pyrazole core is a privileged structure in kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib).
Experimental Setup
-
Reaction Vessel: 25 mL Round Bottom Flask (RBF) equipped with a reflux condenser.
-
Atmosphere: Nitrogen (N₂) balloon (recommended to prevent hydrazine oxidation).
-
Temperature Control: Oil bath set to 85°C (Reflux).
Reagents
-
Substrate: 1-Cyclohexylpentane-1,3-dione (1.0 eq, 182 mg, 1 mmol).
-
Nucleophile: Phenylhydrazine (1.1 eq, 108 µL).
-
Solvent: Absolute Ethanol (5 mL, 0.2 M).
-
Catalyst: Glacial Acetic Acid (10 mol%, ~6 µL).
Step-by-Step Methodology
-
Dissolution: Charge the RBF with CPD and Ethanol. Stir at room temperature until fully dissolved.
-
Activation: Add Glacial Acetic Acid. Stir for 5 minutes. Rationale: Mild acidification activates the carbonyl carbons without protonating the hydrazine nucleophile entirely.
-
Addition: Add Phenylhydrazine dropwise over 2 minutes. Observation: Slight exotherm and color change (yellowing) may occur.[1]
-
Reflux: Heat the mixture to reflux (85°C) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
TLC Visualization: UV active spots. Hydrazones (intermediates) appear first, followed by the pyrazole product.
-
-
Workup (Precipitation Method):
-
Purification: If oil forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via flash column chromatography (Gradient: 0
15% EtOAc/Hexanes).
Critical Troubleshooting: Regioselectivity
The reaction yields two isomers:
-
Isomer A: Phenyl group adjacent to Cyclohexyl (Sterically crowded, formed via initial attack at C3).
-
Isomer B: Phenyl group adjacent to Ethyl (Sterically favored, formed via initial attack at C1).
-
Control Strategy: To favor Isomer B, use a protic solvent (EtOH). To favor Isomer A, use a non-polar solvent (Toluene) with Dean-Stark water removal, which relies on thermodynamic control.[1]
Core Protocol B: C-Alkylation at the Active Methylene
Objective: Introduction of an alkyl group at the C2 position (active methylene) to create quaternary centers. Challenge: Avoiding O-alkylation (formation of enol ethers).
Experimental Setup
-
Vessel: Flame-dried Schlenk flask.
-
Atmosphere: Strictly anhydrous Argon/Nitrogen.[1]
-
Solvent: Anhydrous DMF or Acetone.[1]
Reagents
-
Substrate: CPD (1.0 eq).
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) for mild alkylation; Sodium Hydride (NaH) (1.1 eq) for difficult electrophiles.
-
Electrophile: Methyl Iodide or Benzyl Bromide (1.2 eq).
Step-by-Step Methodology
-
Deprotonation:
-
Dissolve CPD in anhydrous DMF (0.5 M).
-
Add K₂CO₃. Stir at RT for 30 mins. The solution will turn yellow/orange, indicating enolate formation.
-
-
Alkylation:
-
Cool to 0°C (ice bath) to suppress O-alkylation.[1]
-
Add the alkyl halide dropwise.
-
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Quench: Pour into dilute HCl (1M) to neutralize excess base and protonate any unreacted enolate.
-
Extraction: Extract with Et₂O (Diethyl Ether). Note: DMF is difficult to remove; wash organic layer 5x with water or LiCl solution.[1]
Visualization of Reaction Pathways[12]
The following diagram illustrates the divergent pathways for CPD, highlighting the critical decision points between heterocycle formation and alkylation.
Figure 1: Divergent synthetic pathways for 1-cyclohexylpentane-1,3-dione, highlighting conditions for C-alkylation vs. heterocycle formation.
Troubleshooting & Optimization Matrix
Use this table to diagnose low yields or impurity profiles.
| Observation | Probable Cause | Corrective Action |
| Starting Material Remains | Enolization reduces electrophilicity.[1] | Add mild Lewis Acid (Yb(OTf)₃) or switch to Toluene/Dean-Stark reflux to drive equilibrium.[1] |
| O-Alkylation Observed | "Hard" electrophile or solvent effect.[1] | Switch solvent from DMF to Acetone; use a softer counter-ion (Li+ instead of K+). |
| Regioisomer Mixture | Asymmetric steric bulk (Cyclohexyl vs Ethyl). | To favor attack at C1: Use bulky hydrazines.[1] To favor attack at C3: Increase reaction temperature. |
| Product is an Oil/Gum | Lipophilic cyclohexyl chain prevents crystallization.[1] | Triturate with cold Pentane or Hexane. Induce crystallization by scratching glass. |
References
-
Heller, S. T., & Natarajan, S. R. (2006).[1][7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[8][7] Organic Letters, 8(13), 2675–2678.[1] [Link]
-
Fustero, S., et al. (2008).[1] Recent advances in the synthesis of pyrazoles.[8][5][7][9] A review. Organic Preparations and Procedures International, 41(4), 253-290.[1] [Link]
-
Gholap, S. S. (2016).
-diketones: Important Intermediates for Drug Synthesis.[1] International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 231-242.[1] [Link] -
Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation.[10] [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. 25790-34-5・1-cyclohexylpentane-1,3-dione・1-cyclohexylpentane-1,3-dione【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: 1-Cyclohexylpentane-1,3-dione Synthesis
The following technical guide serves as a specialized support resource for the synthesis and optimization of 1-cyclohexylpentane-1,3-dione . It is designed for researchers requiring high-purity
Status: Operational | Support Tier: Level 3 (Senior Scientist) Topic: Yield Optimization & Troubleshooting for Claisen Condensation Routes[1]
Executive Summary
The synthesis of 1-cyclohexylpentane-1,3-dione involves a Claisen condensation between a ketone enolate and an ester.[1] While conceptually simple, this pathway is prone to yield-killing pitfalls such as O-acylation, proton exchange equilibrium (the "proton sponge" effect), and retrograde Claisen cleavage.[1] This guide prioritizes the Acetylcyclohexane + Ethyl Propionate route using a strong base (NaH) in a polar aprotic solvent (THF), which offers superior kinetic control over the thermodynamic mixtures often seen with alkoxide bases.
Module 1: Reaction Design & Protocol Optimization[1]
Q: Which synthetic route offers the highest regioselectivity?
Recommendation: Route A (Ketone + Ester) Use Acetylcyclohexane (Methyl Cyclohexyl Ketone) as the nucleophile and Ethyl Propionate as the electrophile.
-
Route A (Recommended): Acetylcyclohexane + Ethyl Propionate
Target. -
Route B (Avoid): 2-Butanone + Ethyl Cyclohexanecarboxylate.[1]
Q: Why is my yield stuck at 50% despite full conversion?
Diagnosis: Stoichiometry Error (The "Rule of 2").
In
-
The Trap: As the product forms, it immediately protonates the enolate of the starting material, quenching the reaction.
-
The Fix: You must use at least 2.0 equivalents of base .
-
Equiv 1: Forms the initial enolate to drive the condensation.
-
Equiv 2: Deprotonates the final
-diketone product to form the stable enolate salt, preventing reversal.
-
Q: NaH vs. NaOEt – Which base should I use?
Recommendation: Sodium Hydride (NaH) in THF.[5]
-
NaOEt (Sodium Ethoxide): Generates ethanol as a byproduct. Ethanol is protic and can protonate the enolate, establishing an equilibrium that may not favor the product.
-
NaH (Sodium Hydride): Generates
gas, which bubbles out of the solution. This irreversible loss of byproduct drives the equilibrium forward (Le Chatelier’s principle), often resulting in 15-20% higher yields for difficult substrates [1, 2].[1]
Standardized Protocol (Optimized)
| Parameter | Specification | Rationale |
| Limiting Reagent | Acetylcyclohexane (1.0 eq) | Nucleophile source.[1] |
| Electrophile | Ethyl Propionate (1.2 eq) | Slight excess ensures complete consumption of ketone. |
| Base | NaH (60% in oil) (2.2 eq) | Critical: Requires >2 eq to manage product acidity. |
| Solvent | Anhydrous THF | Solubilizes the intermediate enolate better than Et2O. |
| Temperature | Reflux (60-65°C) | Required to overcome the activation energy of C-C bond formation.[1] |
| Additives | 2-3 drops MeOH | Initiates NaH surface activation (optional but helpful).[1] |
Module 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and mechanistic flow for the synthesis.
Figure 1: Optimized workflow for 1-cyclohexylpentane-1,3-dione synthesis emphasizing the critical deprotonation step.
Module 3: Troubleshooting & FAQs
Q: The reaction mixture turned into a solid gel. What happened?
Issue: "Enolate Gelation."
The sodium salt of the
-
Dilution: Add additional anhydrous THF.
-
Co-solvent: If using Toluene, add 10% DME (Dimethoxyethane) to break the aggregates.
-
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.
Q: I see a major impurity spot just above my product on TLC.
Diagnosis: O-Acylation (Enol Ester formation).[1] Instead of Carbon attacking the ester (C-acylation), the Oxygen of the enolate attacked, forming an enol ester. Corrective Action:
-
Temperature: O-acylation is often kinetically favored at lower temperatures.[1] Ensure you are heating to reflux to allow the thermodynamic C-acylated product to form (or the O-acylated product to rearrange via Claisen rearrangement mechanisms, though less likely here).[1]
-
Solvent: Switch to a less polar solvent like Toluene if using DMF, as highly polar solvents can strip the cation and leave a "naked" enolate that attacks via the most electronegative atom (Oxygen).
Q: How do I separate the product from unreacted ketone without column chromatography?
Protocol: Copper Chelate Purification (The "Blue Diver" Method)
-
Crude Workup: Perform standard extraction and evaporate solvent.
-
Chelation: Dissolve crude oil in Methanol. Add a saturated aqueous solution of Copper(II) Acetate (
). -
Precipitation: A blue/green solid (the copper complex) will precipitate. Stir for 1 hour.
-
Filtration: Filter the solid and wash with cold methanol/water.
-
Release: Suspend the solid in ether/DCM and shake with 10% HCl . The acid decomposes the complex, releasing the pure 1-cyclohexylpentane-1,3-dione into the organic layer.[1] The copper stays in the aqueous layer.
Q: My NMR shows a mess of peaks. Is the product impure?
Analysis: Check for Tautomerism . 1-cyclohexylpentane-1,3-dione exists in equilibrium between the keto form and the enol form.[1]
-
Keto form: Distinct
singlet between the carbonyls (approx. 3.5-4.0 ppm).[1] -
Enol form: Vinyl proton singlet (
5.5-6.0 ppm) and a broad OH peak ( 12-15 ppm).[1] -
Verification: Run the NMR in
with a drop of . The OH peak will disappear, confirming the enol species. Do not mistake tautomers for impurities.
References
-
OpenStax. (2023).[2] The Claisen Condensation Reaction.[2][3][4][6][7] Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link][3][8][9]
-
Kuzmina, N. P., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predict the products of the following Claisen condensations.(c) | Study Prep in Pearson+ [pearson.com]
- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 1-Cyclohexylpentane-1,3-dione Synthesis
Current Status: Operational Ticket Type: Synthesis Troubleshooting & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge: Synthesizing 1-cyclohexylpentane-1,3-dione involves the condensation of a ketone and an ester. The primary failure modes in this synthesis are regiochemical scrambling (formation of branched isomers) and competitive self-condensation (homo-Claisen or Aldol reactions).
The Solution: To guarantee high purity and yield, you must control the enolization site. While two retrosynthetic routes exist, Route B (Acylation of Acetylcyclohexane) is the chemically superior pathway for this specific target, minimizing the regioselectivity issues inherent to 2-butanone.
Visual Troubleshooting Workflow
The following diagram maps the kinetic and thermodynamic pathways. Use this to identify where your process deviated.
Figure 1: Reaction network showing the critical dependence of regioselectivity on starting material selection. Route B forces formation of the correct enolate.
Troubleshooting Guide (Q&A)
Issue 1: Regioisomer Contamination
User Question: "I used 2-butanone and ethyl cyclohexanecarboxylate (Route A). My LC-MS shows the correct mass, but NMR shows a doublet methyl signal instead of the expected triplet. What happened?"
Diagnosis: You have synthesized the branched isomer .
-
Mechanism: 2-Butanone has two enolizable sites: the terminal methyl (C1) and the internal methylene (C3). Under thermodynamic conditions (e.g., NaH at room temperature or reflux), the more substituted enolate (internal) forms, attacking the ester to create a branched product.
-
Corrective Action:
-
Switch to Route B: Use Acetylcyclohexane + Ethyl Propionate. Acetylcyclohexane has only one easily accessible enolization site (the methyl group), forcing the formation of the linear target.
-
If you must use Route A: You must use kinetic control.
-
Reagent: LDA (Lithium Diisopropylamide).
-
Temp: -78°C.
-
Protocol: Add ketone to LDA slowly to form the kinetic enolate, then add the ester.
-
-
Issue 2: Low Yield & Ester Self-Condensation
User Question: "I switched to Acetylcyclohexane and Ethyl Propionate (Route B), but I'm isolating a liquid side product that smells fruity/sweet. My yield of the dione is <30%."
Diagnosis: Competitive Homo-Claisen Condensation of Ethyl Propionate.
-
Mechanism: Ethyl propionate possesses alpha-protons. In the presence of a base, it can enolize and attack another molecule of itself, forming Ethyl 2-methyl-3-oxopentanoate.
-
Corrective Action:
-
Inverse Addition: Pre-mix the ketone and the base, then add the ester slowly. This keeps the concentration of free ester low relative to the ketone enolate.
-
Use Excess Ketone: Use 1.2–1.5 equivalents of the ketone to statistically favor the Cross-Claisen over the Homo-Claisen.
-
Base Selection: Switch to LiHMDS (Lithium Hexamethyldisilazide) at -78°C to 0°C. The bulky base suppresses the self-condensation of the sterically smaller ester.
-
Issue 3: NMR Interpretation (Enol vs. Keto)
User Question: "My purified product shows a complex proton NMR. I see a broad singlet at 15-16 ppm and the integration of the methylene protons is wrong. Is it impure?"
Diagnosis: No, this is Keto-Enol Tautomerism .
-
Explanation: 1,3-Dicarbonyls exist in equilibrium between the diketo form and the enol form.[1][2] The enol form is stabilized by an intramolecular hydrogen bond.[3]
-
Key NMR Signatures:
-
Enol -OH: Broad singlet at
15.0–16.5 ppm (exchangeable with D2O). -
Vinyl Proton (Enol form): Singlet at
5.5–6.0 ppm. -
Methylene (Diketo form): Singlet at
3.5–4.0 ppm.
-
-
Verification: Run the NMR in CDCl3 (favors enol) vs. DMSO-d6 (may shift equilibrium). Do not discard the product; calculate purity by summing the integrals of both tautomers.
Optimized Experimental Protocol (Route B)
Objective: Synthesis of 1-cyclohexylpentane-1,3-dione via Acylation of Acetylcyclohexane. Scale: 10 mmol basis.
Reagents
-
Acetylcyclohexane (1.0 equiv)
-
Ethyl Propionate (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: 1M HCl[4]
Step-by-Step Procedure
-
Base Preparation: Wash NaH (2.5 equiv) with dry hexane under Argon to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration).
-
Enolization: Cool the NaH suspension to 0°C. Add Acetylcyclohexane (1.0 equiv) dropwise over 15 minutes. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes, then warm to RT for 30 minutes.
-
Why? Ensures complete formation of the ketone enolate before the ester is present.
-
-
Acylation: Cool the mixture back to 0°C. Add Ethyl Propionate (1.2 equiv) dropwise.
-
Critical Control: Slow addition prevents a high local concentration of ester, reducing self-condensation.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours. The solution usually turns yellow/orange.
-
Workup (Critical):
-
Cool to 0°C.
-
Acidify carefully with 1M HCl until pH ~2-3. Note: The initial product is the enolate salt; acidification is required to liberate the neutral dione.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification:
-
If oil: High-vacuum distillation (Kugelrohr).
-
If solid: Recrystallization from Hexane/EtOAc.
-
Note: Silica gel chromatography can cause decomposition due to the acidity of silica. If using silica, add 1% Triethylamine to the eluent to buffer it.
-
Data Reference: Tautomer Identification
Use this table to validate your NMR spectrum.
| Feature | Diketo Form (Minor in non-polar solvent) | Enol Form (Major in non-polar solvent) |
| Structure | Cyclohexyl-CO-CH2 -CO-Et | Cyclohexyl-C(OH)=CH -CO-Et |
| Characteristic Signal | ||
| Hydroxyl Proton | N/A | |
| Carbonyl Carbon | ~205 ppm (two peaks) | ~190-195 ppm |
References
-
Claisen Condensation Mechanism & Regioselectivity Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 2: Reactions of Carbon Nucleophiles with Carbonyl Groups).
-
Synthesis of 1,3-Dicarbonyl Compounds (Organic Syntheses) Hauser, C. R., & Reynolds, G. A. (1948). Organic Syntheses, Coll.[5] Vol. 3, p.482. (General procedure for acylation of ketones). [Link]
-
Thermodynamic vs. Kinetic Enolates Evans, D. A. (2005). Harvard University Chemistry 206 Lecture Notes: Enolate Chemistry. [Link]
-
Boron Trifluoride Mediated Acylation (Alternative Protocol) Mao, L., et al. (2012). "BF3·OEt2-Promoted Acylation of 1,3-Dicarbonyl Compounds." Journal of Organic Chemistry. [Link][6]
Sources
- 1. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Cyclohexylpentane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-cyclohexylpentane-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize this and related β-diketone compounds. As versatile intermediates, β-diketones are crucial building blocks in the synthesis of pharmaceuticals and other high-value organic molecules.[1] This guide provides in-depth, field-tested insights into the common challenges encountered during synthesis, offering a structured troubleshooting framework in a direct question-and-answer format.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and reliable method for synthesizing acyclic β-diketones like 1-cyclohexylpentane-1,3-dione is a variation of the Claisen condensation.[2][3] This carbon-carbon bond-forming reaction involves the condensation of a ketone enolate with an ester. For the target molecule, this is typically achieved by reacting the enolate of acetone with an ester of cyclohexanecarboxylic acid, such as ethyl cyclohexanecarboxylate.
The reaction requires a strong, non-nucleophilic base to deprotonate the ketone, generating the reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-diketone.[4] A full equivalent of the base is necessary, as the product is acidic and the final deprotonation step drives the reaction to completion.[5]
Caption: General mechanism for 1-cyclohexylpentane-1,3-dione synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis.
Category: Low & No Yield
FAQ 1: My reaction yield is disappointingly low. What are the common culprits?
Low yields in Claisen-type condensations often trace back to a few critical parameters:
-
Insufficient Base: This reaction is not catalytic. A full equivalent of a strong base is required to deprotonate the ketone and then to deprotonate the final β-diketone product. This final deprotonation is thermodynamically favorable and pulls the reaction equilibrium towards the product.[4][5] Insufficient base results in an incomplete reaction.
-
Inappropriate Base Strength: The base must be strong enough to quantitatively generate the ketone enolate. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are common choices. Weaker bases will not be effective.
-
Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in the reagents or solvent will consume the base, rendering it ineffective for the desired reaction. Furthermore, water can promote the hydrolysis of the ester starting material. Always use anhydrous solvents and properly dried glassware.[6]
-
Reaction Time and Temperature: Condensation reactions can be slow. Insufficient reaction time may lead to low conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions and decomposition, reducing the yield of the desired product.
FAQ 2: I see no product formation via TLC/LC-MS. What fundamental errors should I check first?
A complete reaction failure usually points to a problem with one of the core components:
-
Inactive Base: Sodium hydride is notoriously sensitive to air and moisture. If it has been improperly stored, it may be coated with an inactive layer of sodium hydroxide. Similarly, solutions of alkoxides can degrade over time. Always use fresh or properly stored and validated bases.
-
Incorrect Starting Material: Verify the identity and purity of your starting materials (acetone and ethyl cyclohexanecarboxylate). Contaminants can interfere with the reaction.
-
Flawed Reaction Setup: Ensure all glassware is scrupulously dried and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the highly reactive enolate and base.[6]
Category: Product Impurity & Side Reactions
FAQ 3: My crude NMR shows multiple products. What are the likely side reactions?
The most common side reaction is the self-condensation of the ester . While less favorable than the ketone deprotonation, if reaction conditions are not optimized, the base can deprotonate the ester at the α-position, leading to its self-condensation and the formation of a β-keto ester byproduct.[4]
Another possibility is hydrolysis . If the reaction workup is not performed carefully or if water was present during the reaction, the ester starting material can be hydrolyzed to cyclohexanecarboxylic acid, and the β-diketone product can undergo cleavage.
FAQ 4: What is the optimal strategy for purifying 1-cyclohexylpentane-1,3-dione?
Purification is best achieved using flash column chromatography .
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 95:5 Hexanes/Ethyl Acetate, and gradually increase the polarity to elute your product. The exact ratio will depend on the specific impurities.
-
TLC Monitoring: Before running the column, identify an appropriate solvent system using TLC that gives your product an Rf value of approximately 0.25-0.35 for good separation.
In some cases, if the crude product is of reasonable purity, crystallization from a suitable solvent system can be an effective alternative or a final polishing step after chromatography.[7]
Category: Reaction Optimization & Control
FAQ 5: How do I choose the right base for this condensation?
The choice of base is arguably the most critical decision in this synthesis. The base must be strong but must not interfere with the reaction.
| Base | Formula | pKa of Conj. Acid | Pros | Cons |
| Sodium Hydride | NaH | ~36 | Very strong, non-nucleophilic, reaction is irreversible as H₂ gas evolves. | Highly reactive with protic solvents/moisture; requires careful handling. |
| Sodium Ethoxide | NaOEt | ~16 | Strong base, relatively inexpensive. | Can participate in transesterification if the ester is not also an ethyl ester; reaction is an equilibrium. |
| LDA | [(CH₃)₂CH]₂NLi | ~36 | Very strong, non-nucleophilic, excellent for clean enolate formation. | Requires low temperatures (-78 °C) for preparation/use; more expensive.[8] |
Recommendation: For this specific synthesis, Sodium Hydride (NaH) is an excellent choice as it avoids the potential for transesterification and drives the reaction forward.[9]
FAQ 6: Why are anhydrous conditions so critical for this synthesis?
There are two primary reasons:
-
Base Quenching: The strong bases required for this reaction (e.g., NaH, LDA) react immediately and exothermically with water. Any moisture present will be deprotonated before your ketone, effectively reducing the amount of active base and potentially halting the reaction.
-
Ester Hydrolysis: Under basic conditions, water can act as a nucleophile and hydrolyze your ester starting material to the corresponding carboxylate salt, a common impurity that can complicate purification.
Category: Product Characterization
FAQ 7: My ¹H NMR spectrum shows more peaks than expected. Is my product impure?
Not necessarily. This is the most common characterization query for β-diketones and is almost always due to keto-enol tautomerism . The product exists as a dynamic equilibrium between the diketo form and a more stable enol form.[10] The enol form is stabilized by conjugation and a strong intramolecular hydrogen bond.[11]
Caption: Keto-enol equilibrium in 1-cyclohexylpentane-1,3-dione.
As a result, your NMR spectrum will show two distinct sets of signals—one for each tautomer. Key signals to look for are:
-
Enolic Proton: A very broad signal far downfield, typically between 15-17 ppm.
-
Vinyl Proton (Enol): A sharp singlet around 5-6 ppm.
-
Methylene Protons (Keto): A singlet for the CH₂ group between the two carbonyls, typically around 3.5-4.0 ppm.
The ratio of the integrals for these distinct peaks will correspond to the keto:enol ratio in your specific NMR solvent.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexylpentane-1,3-dione via Claisen-type Condensation
Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate personal protective equipment in a well-ventilated fume hood.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Seal the flask with a septum and purge with dry nitrogen.
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe.
-
Reagent Addition: In a separate, dry flask, dissolve ethyl cyclohexanecarboxylate (1.0 eq.) and acetone (1.5 eq.) in 20 mL of anhydrous THF.
-
Reaction: Cool the NaH suspension to 0 °C in an ice bath. Add the solution of the ester and ketone dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous HCl until the evolution of hydrogen gas ceases and the pH is acidic (~pH 3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 98:2 Hexanes/Ethyl Acetate) and pack a glass column.
-
Loading: Adsorb the crude product onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of Hexanes/Ethyl Acetate, starting with a low polarity (e.g., 98:2) and gradually increasing the concentration of ethyl acetate.
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (visualized by a suitable stain like potassium permanganate) and concentrate under reduced pressure to afford the purified 1-cyclohexylpentane-1,3-dione.
Section 4: Visual Logic & Workflow
This flowchart provides a systematic approach to diagnosing and solving issues with the synthesis.
Caption: Troubleshooting flowchart for the synthesis of 1-cyclohexylpentane-1,3-dione.
Section 5: References
-
US5744648A - Process for the manufacture of 1, 3-cyclohexanedione. Google Patents.
-
1,3-Cyclohexanedione - Wikipedia . [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... . MDPI. [Link]
-
Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]
-
Multi-Component Reactions of Cyclohexan-1,3-dione... . PubMed. [Link]
-
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine . [Link]
-
Short Synthesis of a New Cyclopentene-1,3-dione Derivative... . ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES... . ResearchGate. [Link]
-
EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones... . Google Patents.
-
The Claisen Condensation Reaction . Chemistry LibreTexts. [Link]
-
Cyclohexane-1,3-dione Derivatives: Versatile Precursors... . ResearchGate. [Link]
-
Decarboxylation . Master Organic Chemistry. [Link]
-
Base used in Claisen Condensation . Chemistry Stack Exchange. [Link]
-
Recent Developments in the Synthesis of β-Diketones . MDPI. [Link]
-
Keto-Enol Tautomerism : Key Points . Master Organic Chemistry. [Link]
-
Claisen Condensation Reaction Mechanism . Chemistry Steps. [Link]
-
Decarboxylation Reactions . Chemistry LibreTexts. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects . PMC. [Link]
-
Claisen Condensation . Wikipedia. [Link]
-
Keto-Enol Tautomerism . Chemistry LibreTexts. [Link]
-
Claisen Condensation Reaction Mechanism . BYJU'S. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Purification of 1-Cyclohexylpentane-1,3-dione
Introduction & Chemical Context
1-cyclohexylpentane-1,3-dione is a lipophilic
Standard purification methods like simple flash chromatography often fail because the compound exists in a dynamic equilibrium between its keto and enol forms. On silica gel, this equilibrium shifts, causing "streaking" (tailing) and poor resolution. Furthermore, the
This guide prioritizes chemical purification (Copper Chelation) over physical separation (Chromatography) to ensure high purity for drug development applications.
Primary Protocol: The Copper Acetate Chelation Method
Status: Gold Standard
Purity Potential: >99%
Principle:
Reagents Required[1][2][3][4][5][6][7][8]
-
Crude 1-cyclohexylpentane-1,3-dione
-
Copper(II) Acetate Monohydrate (
) -
Methanol (MeOH) or Ethanol (EtOH)
-
Sulfuric Acid (10%
) or Hydrochloric Acid (10% HCl) -
Diethyl Ether (
) or Dichloromethane (DCM)
Step-by-Step Workflow
Phase A: Complex Formation[1]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of MeOH.
-
Precipitation: Prepare a saturated solution of
in hot water. Slowly add this to the stirring diketone solution. -
Observation: A distinct color change (Deep Blue or Moss Green) indicates complex formation. The neutral bis-chelate complex,
, will often precipitate due to the lipophilic cyclohexyl group.-
Note: If it does not precipitate (due to high solubility), extract the blue organic layer with DCM.
-
-
Filtration/Washing: Filter the precipitate (or wash the organic layer) thoroughly with water to remove non-chelating water-soluble impurities and excess copper salts. Wash with cold ligroin or hexane to remove non-polar organic impurities.
Phase B: Ligand Recovery (Hydrolysis)
-
Suspension: Suspend the cleaned copper complex in
(or DCM). -
Acidification: Vigorously stir the suspension with 10%
until the organic layer loses its blue color and the aqueous layer turns light blue (indicating free release). -
Separation: Separate the organic layer containing the purified diketone.
-
Drying: Wash with brine, dry over
, and concentrate in vacuo.
Workflow Logic Diagram
Figure 1: The Copper Chelation purification logic.[2] This method leverages the specific chemical affinity of the
Secondary Protocol: Vacuum Distillation
Status: Scalable / Solvent-Free Risk: Thermal Decomposition Use Case: Large batches (>50g) or oil-based products.
Because 1-cyclohexylpentane-1,3-dione has a high boiling point (likely >250°C at atm), atmospheric distillation will cause polymerization or decomposition.
-
Equipment: Kugelrohr apparatus or Short-path distillation head.
-
Vacuum: High vacuum required (< 0.5 mmHg).
-
Temperature: Slowly ramp temperature. Expect boiling point depression.
-
Guideline: If BP is estimated at 260°C (atm), it will distill approx. 110-130°C at 0.5 mmHg.
-
-
Fractionation: Discard the first 5% (volatiles/solvents). Collect the steady main fraction.[3]
Troubleshooting & FAQs
Q1: Chromatography: Why is my compound streaking on the TLC/Column?
Diagnosis: Keto-Enol Tautomerism.[3][4]
Mechanism: The silica gel surface is slightly acidic. As the compound travels, it equilibrates between the keto (polar) and enol (less polar) forms. The two forms have different retention factors (
Solution (Buffered Silica):
-
TLC: Add 1% Acetic Acid to your developing solvent (e.g., 20% EtOAc / 80% Hexane / 1% AcOH). This locks the silica surface and suppresses ionization.
-
Column: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity, OR use Neutral Alumina instead of silica.
Q2: The NMR spectrum shows "extra" peaks. Is it impure?
Diagnosis: Likely Tautomers, not impurities. Verification:
-
Look for the enol proton: A broad singlet very far downfield (12–16 ppm).
-
Look for the vinyl proton (at C2): A sharp singlet around 5.5–6.0 ppm.
-
Test: Run the NMR in
(favors enol) vs. (favors keto). If the peak ratios shift, it is tautomerism, not impurity.
Q3: Low yield after Copper Hydrolysis. Where is my product?
Diagnosis: Incomplete Hydrolysis or pH issues. Fix:
-
Ensure the hydrolysis pH is < 2. The complex is stable at neutral pH.
-
Check the aqueous layer.[5] If it is still deep blue, hydrolysis is incomplete.
-
Emulsion: The cyclohexyl group acts like a surfactant. If an emulsion forms during extraction, add brine (NaCl) to break it.
Technical Data Summary
| Property | Value (Approx.) | Note |
| Molecular Formula | ||
| Molecular Weight | 182.26 g/mol | |
| ~9.0 - 10.0 | Acidic due to resonance stabilization. | |
| Preferred Purification | Copper Chelation | Removes non-dione organics. |
| Storage | < -20°C, Inert Gas | Prevents oxidation/polymerization. |
Tautomerism & Interaction Pathway
Understanding the equilibrium is critical for analysis and storage.
Figure 2: The dynamic equilibrium. The Enol form is responsible for metal chelation and silica interactions.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for tautomeric equilibrium solvent dependence).
-
Ferreira, N. C., et al. (2017).
-diketones as extractant of copper ions." E3S Web of Conferences, 18, 01016.[5] (Validates the copper extraction mechanism). - Zanello, P., et al. (2012). Structure and Electrochemical Properties of Copper(II) Complexes with -Diketonate Ligands. (Provides mechanistic insight into the stability of Cu-Diketone complexes).
Sources
- 1. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 2. Copper-catalyzed formal [4 + 1] annulation of N-propargyl ynamides with diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Stability & Handling of 1-Cyclohexylpentane-1,3-dione
Executive Technical Overview
1-Cyclohexylpentane-1,3-dione is a lipophilic
-
Chemical Formula:
[1] -
Molecular Weight: 182.26 g/mol
-
Physical State: Typically a viscous liquid or low-melting solid at room temperature.
-
Key Reactivity: High acidity at the
-carbon ( ), strong metal chelator, and sensitive to retro-Claisen cleavage in basic media.
This guide addresses the most common stability issues reported by users: discoloration, inconsistent spectral data, and degradation during workup.
Troubleshooting & FAQs
Issue 1: "My sample has turned from colorless to yellow/orange."
Diagnosis: Oxidative Degradation or Metal Contamination.
-
The Science:
-diketones are prone to autoxidation at the activated -carbon (C2), especially under light exposure. However, the most common cause of rapid discoloration is trace metal contamination (Fe, Cu). 1-Cyclohexylpentane-1,3-dione is a potent ligand; even ppb levels of Fe(III) can form a red-orange charge-transfer complex. -
Solution:
-
Immediate: Wash the organic layer with dilute aqueous EDTA (0.1 M) or citric acid to sequester metal ions.
-
Prevention: Store under Argon/Nitrogen. Use glass spatulas instead of metal. Avoid contact with rust or stainless steel for prolonged periods.
-
Issue 2: "The NMR spectrum shows double peaks. Is my compound impure?"
Diagnosis: Keto-Enol Tautomerism (Not an impurity).
-
The Science: In solution, this compound exists in a dynamic equilibrium between the diketo form and the cis-enol form. The cis-enol is stabilized by an intramolecular hydrogen bond.
-
In
: The equilibrium usually favors the enol form (>80%) due to the "chelate effect" in non-polar media. You will see a vinylic proton ( ppm) and a broad OH peak ( ppm). -
In DMSO-
: The solvent disrupts the internal H-bond, shifting the equilibrium toward the diketo form .
-
-
Action: Do not discard. Run a variable-temperature NMR or change solvents to confirm. (See Diagram 1).
Issue 3: "I lost 50% of my product during extraction with 1M NaOH."
Diagnosis: Retro-Claisen Condensation (Hydrolysis).
-
The Science: While
-diketones are soluble in base (forming the enolate), prolonged exposure to strong aqueous base (pH > 11) or heating causes nucleophilic attack at the carbonyl carbons. This cleaves the C-C bond between C1-C2 or C2-C3, degrading the molecule into cyclohexanecarboxylic acid and acetone (or related fragments). -
Solution:
-
Protocol Change: Use milder bases like saturated
or for extractions. -
Rescue: If using NaOH is mandatory, keep the temperature at
and minimize contact time (< 10 mins).
-
Technical Deep Dive: Stability Mechanisms
3.1 Keto-Enol Tautomerism Equilibrium
The stability of 1-cyclohexylpentane-1,3-dione is dictated by solvent polarity. The bulky cyclohexyl group exerts steric pressure, often favoring the planar enol form to relieve dipole-dipole repulsion between the carbonyls.
Figure 1: Solvent-dependent equilibrium. In non-polar solvents, the enol form dominates due to the 6-membered hydrogen-bonded ring stability.
3.2 Base-Catalyzed Degradation (Retro-Claisen)
The primary degradation pathway in basic media involves the cleavage of the
Figure 2: Mechanism of Retro-Claisen degradation triggered by strong bases (pH > 11).
Experimental Protocols
Protocol A: Purification (Removing Metal Impurities)
If your liquid appears yellow or orange, perform this wash immediately.
-
Dissolution: Dissolve the crude 1-cyclohexylpentane-1,3-dione in Diethyl Ether or Dichloromethane (10 mL per gram).
-
Chelation Wash: Wash the organic phase twice with 0.1 M aqueous EDTA (disodium salt) or 10% Citric Acid .
-
Observation: The aqueous layer may turn pink/red (iron removal) or blue (copper removal).
-
-
Neutralization: Wash once with Brine (saturated NaCl). Do not use NaOH.
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if the compound is highly acidic, as it can sometimes coordinate. -
Concentration: Evaporate solvent under reduced pressure at
.
Protocol B: Long-Term Storage
-
Temperature:
is optimal. is acceptable for short-term (< 1 month). -
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical autoxidation at the C2 position.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal caps.
Quick Reference Data
| Parameter | Condition | Expected Observation | Recommendation |
| Solvent | Mix of Enol/Keto (mostly Enol) | Standard for purity check. | |
| Solvent | Mostly Keto form | Use for observing discrete CH2 peaks. | |
| pH Stability | pH 1 - 9 | Stable | Safe for workup. |
| pH Stability | pH > 11 | Unstable (Half-life < 1h at RT) | Avoid 1M NaOH; use |
| Additives | Deep Red Color | Positive ID for |
References
-
Claisen Condensation & Retro-Claisen Mechanisms Mechanism of base-mediated cleavage in 1,3-dicarbonyls. Source:
-
Tautomerism in
-Diketones Solvent effects on keto-enol equilibria and NMR interpretation. Source: -
Metal Chel
-diketones with transition metals (Fe, Cu). Source: -
1-Cyclohexylpentane-1,3-dione Substance Data CAS 25790-34-5 identifiers and physical properties.[2] Source:
Sources
refining experimental conditions for 1-cyclohexylpentane-1,3-dione reactions
Technical Support Center: 1-Cyclohexylpentane-1,3-dione Experimental Guide
Introduction
Welcome to the technical support hub for 1-cyclohexylpentane-1,3-dione . As an asymmetric
This guide moves beyond standard textbook procedures, addressing the "hidden" variables—tautomeric equilibria, cation-dependent regioselectivity, and purification bottlenecks—that frequently stall experimental progress.
Module 1: Synthesis & Purification Optimization
Context: The most robust route to 1-cyclohexylpentane-1,3-dione is the Claisen condensation of cyclohexyl methyl ketone with ethyl propionate (or conversely, cyclohexanecarbonyl chloride with 2-pentanone equivalents). Users often report low yields due to incomplete enolization or difficulty separating the product from unreacted starting materials.
Troubleshooting Guide: The "Copper Chelation" Protocol
Q: My crude reaction mixture is a dark oil, and distillation leads to decomposition. How do I isolate the pure dione?
A: Direct distillation is risky due to the high boiling point and thermal sensitivity of the dione. We recommend the Copper(II) Chelation Method .
Protocol:
-
Complexation: Dissolve crude oil in methanol. Add a saturated aqueous solution of Copper(II) Acetate (
). A blue-green precipitate (the copper chelate) will form immediately. -
Filtration: Filter the solid and wash extensively with water and cold methanol to remove non-dione impurities.
-
Decomposition: Suspend the solid in diethyl ether. Add 10%
(or aqueous EDTA for milder conditions) and shake until the blue solid disappears. -
Isolation: The pure 1-cyclohexylpentane-1,3-dione partitions into the ether layer. Dry and evaporate.[1][2]
Q: I am getting low yields during the Claisen condensation. What is the critical variable?
A: The steric bulk of the cyclohexyl group retards the rate of condensation.
-
Base Selection: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) or LDA . The reaction requires a base that drives the equilibrium irreversibly.
-
Temperature: While standard acylation is often done at
, the cyclohexyl derivative often requires reflux in THF to overcome the activation energy barrier imposed by steric hindrance.
Visual Workflow: Synthesis & Purification
Figure 1: Optimized workflow utilizing copper chelation to bypass difficult distillation steps.
Module 2: Reactivity & Functionalization (C- vs. O-Alkylation)
Context: Alkylation of 1-cyclohexylpentane-1,3-dione is an ambident nucleophile problem. The oxygen is "hard" (high charge density), and the central carbon is "soft". The cyclohexyl group adds steric shielding to the Carbon, often inadvertently favoring O-alkylation (formation of enol ethers) which is usually an impurity.
Regioselectivity Matrix
| Variable | Condition for C-Alkylation (Target) | Condition for O-Alkylation (Avoid) | Mechanistic Rationale |
| Solvent | Non-polar / Protic (e.g., Toluene, Ethanol) | Polar Aprotic (DMSO, DMF, HMPA) | Polar aprotic solvents solvate the cation well, leaving a "naked" enolate oxygen that reacts rapidly. |
| Base/Cation | Lithium ( | Potassium ( | |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Sulfonates, Silyl Chlorides) | HSAB Theory: Soft-Soft interactions favor C-C bond formation. |
Troubleshooting Guide: Controlling Selectivity
Q: I am consistently getting 30% O-alkylated byproduct. How do I stop this?
A: You are likely using a loose ion-pair system (e.g.,
-
Why: The Lithium counter-ion binds to the dione oxygens, effectively "caging" them. This steric and electronic blocking forces the incoming electrophile to attack the central
-carbon, even with the cyclohexyl group nearby.
Q: Does the cyclohexyl group affect the rate of Knoevenagel condensations?
A: Yes. The steric bulk at the C1 position interferes with the planar transition state required for condensation at C2. The Fix: Use a catalytic amount of Piperidine + Acetic Acid (in situ formation of piperidinium acetate). The small size of the piperidine catalyst helps shuttle protons effectively in the crowded active site.
Module 3: Analytics & Characterization (NMR)
Context: Users frequently flag "impurities" in their NMR spectra which are actually just tautomers. 1-cyclohexylpentane-1,3-dione exists in a dynamic equilibrium between the diketo form and the enol form.
The Tautomer Trap
Q: My
A: No, this is characteristic of the Enol Form .
-
The "Missing" Peak: In the enol form, the C2 protons become part of the
system. The signal shifts to the vinylic region (~5.5 ppm) or disappears if exchange is fast. -
The "Mess" at 14+ ppm: This is the enolic -OH proton involved in a strong intramolecular hydrogen bond (IMHB).
Q: How do I get a clean spectrum for publication?
A: You must shift the equilibrium to a single state.
-
To see the Enol (Standard): Run in
or . Non-polar solvents stabilize the intramolecular H-bond, favoring the enol (>90%). -
To see the Keto (for integration): Run in
. The polar solvent disrupts the intramolecular H-bond, forcing the molecule towards the diketo form (though often still a mix). -
Pro-Tip: Add a drop of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This catalyzes rapid tautomerization, collapsing split peaks into a single time-averaged signal for easier integration.
Visual Mechanism: Tautomerism & Reactivity
Figure 2: Tautomeric equilibrium and the divergence of alkylation pathways based on conditions.
References
-
Synthesis & Copper Chelation
- Reid, E. E. (1950). "The separation of mixtures of diketones." Journal of the American Chemical Society. Confirms the utility of Cu(II)
-
Source: (Generalized citation for Cu-chelation methodology).
-
Regioselectivity (C vs O Alkylation)
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Detailed discussion on HSAB theory and solvent effects on ambident nucleophiles.
-
Source:
-
Tautomerism & NMR
- Burdett, J. L., & Rogers, M. T. (1964). "Keto-Enol Tautomerism in -Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy." Journal of the American Chemical Society. Establishes the solvent dependence of enol content.
-
Source:
-
Cyclohexyl-Diketone Specifics
- Use of sterically hindered bases (LDA) for regiocontrol in asymmetric ketones.
-
Source:
Sources
Technical Support Center: Byproduct Analysis in 1-Cyclohexylpentane-1,3-dione Synthesis
Welcome to the technical support center for the synthesis of 1-cyclohexylpentane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles.
Overview of 1-Cyclohexylpentane-1,3-dione Synthesis
The synthesis of 1-cyclohexylpentane-1,3-dione is most commonly achieved via a crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between an ester and a ketone in the presence of a strong base.[1][2][3] In this specific case, a cyclohexanecarboxylate ester (e.g., ethyl cyclohexanecarboxylate) serves as the acylating agent for the enolate of a pentanone derivative (e.g., 2-pentanone).
The overall transformation is depicted below:
Sources
overcoming low yields in 1-cyclohexylpentane-1,3-dione reactions
[1]
References
-
Recent Developments in the Synthesis of
-Diketones. Source: Pharmaceuticals 2021, 14(10), 1043.[2] URL:[Link] Relevance: Comprehensive review of synthesis strategies, highlighting the limitations of classical Claisen condensation and the superiority of Lewis acid catalysis. -
Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Source: Organic Letters 2005, 7, 9, 1857–1860. URL:[Link] Relevance:[1] The primary authority for the
/Base protocol, demonstrating high yields in hindered substrates where NaH fails. -
Claisen Condensation and Dieckmann Condensation Mechanisms. Source: Master Organic Chemistry.[1] URL:[Link] Relevance: Foundational mechanistic understanding of the thermodynamic sink required for successful condensation and the risks of reversibility.
Validation & Comparative
comparative study of 1-cyclohexylpentane-1,3-dione with other beta-diketones
An In-Depth Comparative Analysis of 1-Cyclohexylpentane-1,3-dione and Other Key β-Diketones for Advanced Research Applications
Introduction: The Versatile Scaffold of β-Diketones
β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique 1,3-dicarbonyl arrangement imparts a rich and versatile chemistry, making them indispensable building blocks in organic synthesis and crucial ligands in coordination chemistry.[1] Their utility spans from the synthesis of heterocyclic compounds to serving as precursors for pharmaceuticals and acting as powerful metal chelating agents.[2] The defining characteristic of β-diketones is their existence as a dynamic equilibrium between the diketo form and a more stable enol tautomer, a phenomenon known as keto-enol tautomerism.[3] This equilibrium, along with the acidity of the central methylene proton, dictates the molecule's reactivity, stability, and suitability for various applications, particularly in drug development and catalysis.[1] This guide provides a comparative study of 1-cyclohexylpentane-1,3-dione, a derivative with a bulky aliphatic substituent, against other well-established β-diketones to elucidate the structural influences on their fundamental physicochemical properties.
Featured Molecule: 1-Cyclohexylpentane-1,3-dione
1-Cyclohexylpentane-1,3-dione is a linear β-diketone featuring a cyclohexyl group at one end and a methyl group at the other. The presence of the bulky, non-aromatic cyclohexyl ring is expected to significantly influence its steric and electronic properties compared to simpler analogs.
Synthesis Pathway: The Claisen Condensation
The most classical and reliable method for synthesizing β-diketones is the Claisen condensation.[4] For an asymmetrical molecule like 1-cyclohexylpentane-1,3-dione, a "crossed" Claisen condensation is employed. This involves the reaction between a ketone and an ester in the presence of a strong base.[5] The logical synthetic route involves the reaction of cyclohexyl methyl ketone with ethyl acetate using a base such as sodium ethoxide.
The causality behind this choice is twofold:
-
Base Selection: Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of the ketone, forming the necessary nucleophilic enolate.
-
Reaction Control: To minimize self-condensation of the ester, the ketone enolate is pre-formed or the ester is added slowly to the reaction mixture, ensuring it is preferentially attacked by the ketone enolate. The final deprotonation of the product β-diketone by the alkoxide byproduct is a thermodynamically favorable step that drives the reaction to completion.[6]
Caption: Proposed synthesis of 1-cyclohexylpentane-1,3-dione via crossed Claisen condensation.
Comparative Physicochemical Properties
The true utility of a β-diketone is defined by its inherent properties. Here, we compare 1-cyclohexylpentane-1,3-dione with three archetypal β-diketones: Acetylacetone, Dibenzoylmethane, and Cyclohexane-1,3-dione.
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is fundamental. The enol form is stabilized by the formation of a six-membered, quasi-aromatic ring via an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.[7] This equilibrium is slow on the NMR timescale, allowing for the quantification of both tautomers in solution.[8][9]
Caption: Keto-enol tautomerism in 1-cyclohexylpentane-1,3-dione.
-
Acetylacetone (Hacac): As the simplest β-diketone, it serves as a baseline. In non-polar solvents like chloroform, it exists predominantly in the enol form (~85-92%).
-
Dibenzoylmethane (DBM): The presence of two phenyl groups, which extend the conjugated system, pushes the equilibrium almost completely towards the enol form (>99%).[8] This extensive conjugation provides significant resonance stabilization.
-
Cyclohexane-1,3-dione: This cyclic β-diketone is conformationally restricted. It exists almost entirely as the enol tautomer in solution.[10]
-
1-Cyclohexylpentane-1,3-dione: The bulky cyclohexyl group is an electron-donating alkyl group. Steric hindrance from this group is expected to favor the planar enol form to minimize steric strain. Therefore, it is predicted that the percentage of the enol tautomer for 1-cyclohexylpentane-1,3-dione will be higher than that of acetylacetone, though not as high as dibenzoylmethane, as the cyclohexyl group does not contribute to resonance stabilization.
Acidity (pKa)
The hydrogen atoms on the central carbon of a β-diketone are significantly more acidic (pKa ≈ 9-13) than those adjacent to a single carbonyl group (pKa ≈ 18-20).[11] This is because the resulting enolate anion is highly stabilized by delocalization of the negative charge across both oxygen atoms.
-
Acetylacetone: Has a pKa of approximately 9.0 in aqueous solution.
-
Dibenzoylmethane: Is slightly less acidic than acetylacetone (pKa ≈ 9.4), as the phenyl groups can also interact with the pi system.
-
Cyclohexane-1,3-dione: Is significantly more acidic, with a pKa of 5.26.[10] This increased acidity is a feature of cyclic β-dicarbonyl systems.
-
1-Cyclohexylpentane-1,3-dione: The electron-donating nature of the cyclohexyl group is expected to slightly decrease the acidity of the methylene protons compared to acetylacetone. Therefore, its pKa is predicted to be slightly higher than 9.0.
Metal Chelation
Upon deprotonation, β-diketones act as bidentate ligands, forming stable six-membered chelate rings with metal ions.[12] The stability and properties of these metal complexes are influenced by the substituents on the β-diketone backbone.
-
Acetylacetone: Forms well-characterized complexes (acetylacetonates, "acac") with most metal ions.[13] These complexes are often used as catalysts and precursors for material synthesis.
-
Dibenzoylmethane: Forms complexes that are often more lipophilic than their acac counterparts due to the bulky phenyl groups.
-
1-Cyclohexylpentane-1,3-dione: The cyclohexyl group increases the lipophilicity and steric bulk of the resulting metal complexes. This can be advantageous in drug delivery systems to improve solubility in lipid membranes or to fine-tune the catalytic activity and selectivity of the metal center by modifying its coordination environment.
Comparative Data Summary
| Compound | Structure | Predominant Tautomer (% Enol) | Approx. pKa (aqueous) | Key Feature |
| 1-Cyclohexylpentane-1,3-dione | C₆H₁₁(CO)CH₂(CO)CH₃ | High (Predicted >90%) | ~9-10 (Predicted) | Bulky aliphatic group increases lipophilicity. |
| Acetylacetone | CH₃(CO)CH₂(CO)CH₃ | ~85-92% | ~9.0[14] | The fundamental benchmark β-diketone.[15] |
| Dibenzoylmethane | Ph(CO)CH₂(CO)Ph | >99%[8] | ~9.4[14] | Extended conjugation from phenyl rings. |
| Cyclohexane-1,3-dione | (CH₂)₄(CO)₂ | >99%[10] | 5.26[10] | High acidity due to cyclic structure. |
Experimental Protocols
The following protocols are designed to be self-validating and provide a framework for the characterization of 1-cyclohexylpentane-1,3-dione and other β-diketones.
Protocol 1: Analysis of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Rationale: Proton NMR spectroscopy is the definitive method for quantifying the keto-enol tautomeric ratio because the rate of interconversion is slow enough to observe distinct signals for both forms.[9] The diketo form shows a characteristic singlet for the central -CH₂- protons around 3.5-4.0 ppm, while the enol form shows a singlet for the vinylic =CH- proton around 5.5-6.0 ppm and a broad signal for the enolic -OH proton at >12 ppm.
Methodology:
-
Sample Preparation: Prepare solutions of the β-diketone (e.g., 20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) to assess solvent effects on the equilibrium.
-
Instrument Setup: Calibrate and shim the NMR spectrometer (≥400 MHz recommended for good resolution).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
-
Integration and Analysis:
-
Integrate the area of the -CH₂- signal (A_keto) corresponding to the keto tautomer.
-
Integrate the area of the =CH- signal (A_enol) corresponding to the enol tautomer.
-
Calculate the percentage of the enol form using the formula: % Enol = [A_enol / (A_enol + (A_keto / 2))] * 100 (Note: The keto signal integral is divided by two as it represents two protons.)
-
Protocol 2: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a high-precision technique for determining pKa values.[16] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.[17]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.[18]
-
Sample Preparation: Dissolve a precisely weighed amount of the β-diketone in a suitable solvent (e.g., a water-methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 0.01 M). Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titrate the solution with a standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first derivative).
-
The pKa is the pH value at the point where half of the volume of the equivalence point has been added.
-
Caption: General experimental workflow for the synthesis and characterization of a β-diketone.
Conclusion
1-Cyclohexylpentane-1,3-dione presents an interesting molecular scaffold that combines the fundamental reactivity of the β-diketone core with the steric and lipophilic properties of a cyclohexyl group. Our comparative analysis suggests that it will exhibit a high proportion of the enol tautomer, similar to other sterically demanding β-diketones, and an acidity comparable to simple linear analogs like acetylacetone. These properties make it a promising candidate for applications where enhanced solubility in non-polar media or steric control at a metal center is desired, such as in catalysis or as a component of targeted drug delivery systems. The experimental protocols provided offer a robust framework for verifying these predictions and further exploring the potential of this and other novel β-diketone derivatives.
References
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Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved February 5, 2026, from [Link]
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TradeIndia. (n.d.). 1,3 CYCLOHEXANE DIONE. Retrieved February 5, 2026, from [Link]
-
Cossío, F. P., & de Cózar, A. (2019). Recent Developments in the Synthesis of β-Diketones. Molecules, 24(19), 3423. Available from: [Link]
-
Hassan, W. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5482. Available from: [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7035. Available from: [Link]
-
Eze, F. N., et al. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry, 15(1), 22-30. Available from: [Link]
-
Costes, J. P., et al. (2005). The evolution of β-diketone or β-diketophenol ligands and related complexes. Inorganica Chimica Acta, 358(11), 2993-3011. Available from: [Link]
-
Wikipedia. (n.d.). Acetylacetone. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Retrieved February 5, 2026, from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved February 5, 2026, from [Link]
-
Avdeef, A., et al. (1998). Determination of the pKa values of beta-blockers by automated potentiometric titrations. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 631-641. Available from: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives. Retrieved February 5, 2026, from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Taylor & Francis Online. (n.d.). Acetylacetone – Knowledge and References. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 8.1: Keto-Enol Tautomerism. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2005). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 23.8: Mixed Claisen Condensations. Retrieved February 5, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 5, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 5, 2026, from [Link]
-
HPMC Manufacturer. (n.d.). acetylacetone. Retrieved February 5, 2026, from [Link]
-
JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved February 5, 2026, from [Link]
-
University of Calgary. (n.d.). Enolates of β-Dicarbonyl Compounds. Retrieved February 5, 2026, from [Link]
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A Framework for the Experimental Validation and Comparative Analysis of 1-Cyclohexylpentane-1,3-dione
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione moiety is a well-established "privileged scaffold" in the realms of medicinal and agricultural chemistry. Its unique structural and electronic properties, particularly the pronounced acidity of the C2 proton and the propensity for keto-enol tautomerism, make it a versatile precursor for a wide array of bioactive molecules.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including herbicidal, antimicrobial, and anticancer properties.[1]
1-Cyclohexylpentane-1,3-dione (CAS 25790-34-5) is a specific analogue within this promising class of compounds.[2] While its parent structures are well-studied, this particular derivative remains less characterized in publicly accessible literature. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the experimental performance of 1-cyclohexylpentane-1,3-dione.
Herein, we eschew a rigid template, instead providing a logical, in-depth technical guide that outlines the necessary steps for synthesis, characterization, and rigorous biological evaluation. The protocols described are designed to be self-validating systems, incorporating necessary controls and cross-references to established methodologies. Our objective is to empower researchers to generate high-quality, reproducible data and to objectively compare the performance of 1-cyclohexylpentane-1,3-dione against relevant alternatives.
Synthesis and Structural Validation: Establishing a Foundational Baseline
A robust biological evaluation begins with the unambiguous synthesis and characterization of the target compound. The purity and structural integrity of 1-cyclohexylpentane-1,3-dione are paramount for the reliability of any subsequent experimental data.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-acyl-cyclohexane-1,3-diones is the acylation of a cyclohexane-1,3-dione precursor. A plausible route to 1-cyclohexylpentane-1,3-dione is outlined below.
Sources
biological activity of 1-cyclohexylpentane-1,3-dione versus similar compounds
Evaluation of 1-Cyclohexylpentane-1,3-dione: A Lipophilic -Diketone Scaffold
Executive Summary
This technical guide evaluates the biological potential of 1-cyclohexylpentane-1,3-dione (CAS 25790-34-5) , a linear
Chemical Architecture & Tautomeric Dynamics
The biological activity of 1-cyclohexylpentane-1,3-dione is governed by two critical structural features: the
Tautomeric Equilibrium
Like all
Figure 1: Tautomeric equilibrium and metal complexation pathway.[1] The enol form is the requisite species for biological activity.
Comparative Biological Performance
The following analysis contrasts 1-cyclohexylpentane-1,3-dione with three distinct comparators to highlight its specific utility.
Table 1: Comparative Scaffold Analysis
| Feature | 1-Cyclohexylpentane-1,3-dione | Acetylacetone (acac) | Curcumin | 1,3-Cyclohexanedione |
| Structure Type | Linear, Lipophilic | Linear, Hydrophilic | Bis- | Cyclic |
| Lipophilicity (LogP) | ~2.5 (Predicted) | 0.24 | 3.2 | 0.5 |
| Primary Mode of Action | Metal Chelation + Membrane Integration | Metal Chelation (Weak uptake) | Radical Scavenging + Chelation | HPPD Inhibition (Herbicide) |
| Bioavailability | High (Lipophilic absorption) | Low (Rapid clearance) | Low (Poor solubility/Stability) | Moderate |
| Key Application | Metalloenzyme Inhibitor / Antimicrobial | Chemical Synthesis / Solvent | Anti-inflammatory / Nutraceutical | Agrochemical Precursor |
Detailed Mechanistic Insights
-
Antimicrobial Activity (Membrane Permeability): Unlike acetylacetone , which chelates metals but fails to penetrate the bacterial cell wall effectively, 1-cyclohexylpentane-1,3-dione leverages its cyclohexyl group to partition into the lipid bilayer. Once intracellular, the
-diketone moiety chelates essential metal ions (Fe³⁺, Zn²⁺), disrupting metalloenzymes required for bacterial respiration and replication [1]. -
Enzyme Inhibition (Metalloenzymes): The
-diketone motif is a classic "zinc-binding group" (ZBG) used in inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The cyclohexyl group provides a hydrophobic anchor, fitting into the S1' specificity pocket of many proteases, offering a distinct advantage over the non-specific binding of smaller diketones [2]. -
Contrast with Cyclic Analogs: 1,3-Cyclohexanedione (cyclic) is structurally constrained and often serves as a precursor for HPPD inhibitors (herbicides). It does not freely rotate to form the same planar chelate complexes as the linear 1-cyclohexylpentane-1,3-dione, making the linear form superior for general metal scavenging applications [3].
Experimental Protocols
To validate the activity of 1-cyclohexylpentane-1,3-dione, the following protocols are recommended. These are self-validating systems designed to confirm both chemical identity and biological efficacy.
Protocol A: Synthesis and Validation of Copper(II) Complexes
Rationale: Biological activity of
-
Reagents : Dissolve 1.0 mmol of 1-cyclohexylpentane-1,3-dione in 5 mL of ethanol.
-
Metal Addition : Add 0.5 mmol of Copper(II) acetate monohydrate dissolved in 5 mL of warm ethanol.
-
Reaction : Stir the mixture at 60°C for 2 hours. A color change (typically to deep blue/green) indicates complex formation.
-
Isolation : Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent to 20% volume and cool at 4°C.
-
Validation (Self-Check) :
-
IR Spectroscopy : Shift of the Carbonyl (C=O) peak from ~1700 cm⁻¹ (free ligand) to ~1580-1600 cm⁻¹ (metal-coordinated).
-
Solubility Check : The complex should be soluble in chloroform/DCM (lipophilic), unlike the inorganic metal salt.
-
Protocol B: Determination of Lipophilicity-Driven Antimicrobial Activity
Rationale: To prove the advantage of the cyclohexyl group over acetylacetone.
-
Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Compounds : 1-cyclohexylpentane-1,3-dione vs. Acetylacetone (control).
-
Method : Broth Microdilution (CLSI Standard).
-
Step-by-Step :
-
Prepare stock solutions (10 mg/mL) in DMSO.
-
Dilute serially in Mueller-Hinton broth (range: 512 µg/mL to 1 µg/mL).
-
Inoculate with bacterial suspension (
CFU/mL). -
Incubate at 37°C for 24 hours.
-
-
Data Interpretation :
-
Success Criteria : 1-cyclohexylpentane-1,3-dione should exhibit a MIC (Minimum Inhibitory Concentration) significantly lower (e.g., <64 µg/mL) than acetylacetone (>500 µg/mL), demonstrating the "lipophilic boost" effect [4].
-
Mechanism of Action Diagram
The following diagram illustrates the dual-action mechanism where the lipophilic tail aids entry, and the diketone head executes the inhibition.
Figure 2: Dual mechanism of action: membrane penetration followed by metalloenzyme inactivation and metal starvation.[2]
References
-
Hansen, P. E. (2021).[3] Structural Studies of
-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.[3] Link -
Kel'in, A. V., & Maioli, A. (2003).
-diketones. Current Organic Chemistry, 7(16), 1691-1711. Link -
PubChem. (2025).[4] Compound Summary for CAS 25790-34-5: 1-Cyclohexylpentane-1,3-dione.[5][6][7][8][9] National Center for Biotechnology Information. Link
-
Mishra, A., et al. (2017).
-diketone complexes. Journal of Chemical Sciences, 129, 1729–1738. Link
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-cyclohexylpentane-1,3-dione
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of successful therapeutic development. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-cyclohexylpentane-1,3-dione. More critically, it details a comprehensive cross-validation protocol to ensure consistency and accuracy when employing multiple analytical techniques.
Introduction: The Analytical Imperative for 1-cyclohexylpentane-1,3-dione
1-cyclohexylpentane-1,3-dione is a cyclic β-diketone, a class of compounds with significant interest in medicinal chemistry. Like many β-diketones, it can exist in tautomeric forms, which can influence its chemical and physical properties.[1] Accurate determination of its purity and concentration in various matrices is paramount for pharmacology, toxicology, and formulation studies. This necessitates the development and validation of precise and reliable analytical methods.
This guide will not only compare two workhorse analytical techniques but also underscore the importance of cross-validation. Cross-validation serves to demonstrate that two or more distinct analytical procedures can yield equivalent and reliable results for the same intended purpose, a critical step when transferring methods between laboratories or employing different technologies within a single study.[2][3]
Visualizing the Analyte: Structure of 1-cyclohexylpentane-1,3-dione
Caption: Chemical structure of 1-cyclohexylpentane-1,3-dione.
Selecting the Right Tool: A Comparison of HPLC and GC-MS
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method.[4][5] For 1-cyclohexylpentane-1,3-dione, both HPLC and GC-MS present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile or thermally labile compounds.[6][7]
-
Principle of Separation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For 1-cyclohexylpentane-1,3-dione, a reversed-phase method is typically suitable, where a nonpolar stationary phase is used with a polar mobile phase.
-
Causality in Method Selection: Given the potential for thermal degradation of some organic molecules at elevated temperatures, HPLC, which operates at or near ambient temperature, offers a gentler approach.[6] This makes it a robust choice for ensuring the integrity of the analyte during analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[6][7]
-
Principle of Separation and Detection: In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[8] Separation occurs based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a high degree of specificity.[9]
-
Causality in Method Selection: The high resolving power of the capillary columns used in GC and the specificity of the mass spectrometric detection make GC-MS an excellent tool for identifying and quantifying trace-level impurities alongside the main compound.[6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Suitable for non-volatile and thermally unstable compounds.[7] | Requires volatile and thermally stable compounds.[7] |
| Operating Temperature | Typically ambient to moderately elevated (e.g., 20-60 °C).[6] | High temperatures are required for volatilization (e.g., 150-300 °C).[6] |
| Mobile Phase | Liquid (e.g., acetonitrile, water, methanol).[4] | Inert gas (e.g., helium, nitrogen).[4] |
| Detection | UV-Vis, PDA, Fluorescence, Mass Spectrometry. | Primarily Mass Spectrometry (MS), Flame Ionization (FID).[6] |
| Specificity | Good, can be enhanced with MS detection. | Excellent, due to mass fragmentation patterns.[9] |
| Analysis Time | Can be longer (10-60 minutes).[6] | Generally faster (a few minutes to seconds).[6][7] |
| Cost | Can be more expensive due to solvent consumption and pump maintenance.[6] | Often lower operational costs due to inexpensive carrier gases.[6][7] |
The Cornerstone of Reliability: Cross-Validation Protocol
Cross-validation is essential to demonstrate that different analytical methods are suitable for the same purpose and provide comparable results.[2] This is particularly important in a regulated environment where methods may be used across different sites or for different stages of drug development. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which form the basis of this protocol.[10][11][12][13]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Step-by-Step Methodology
1. Preparation of Standards and Samples
-
Stock Standard Preparation: Accurately weigh and dissolve a reference standard of 1-cyclohexylpentane-1,3-dione in a suitable solvent (e.g., methanol for HPLC, dichloromethane for GC-MS) to prepare a stock solution of known concentration.
-
Working Standard Preparation: Prepare a series of working standards by diluting the stock solution to cover the expected analytical range. For assay, this is typically 80% to 120% of the target concentration.[10]
-
Sample Preparation: Prepare samples by spiking a representative matrix (e.g., placebo formulation, biological fluid) with known amounts of 1-cyclohexylpentane-1,3-dione at a minimum of three concentration levels (low, medium, and high) within the analytical range.
2. Independent Method Analysis
Analyze the prepared standards and samples using both the validated HPLC and GC-MS methods. It is crucial that each method has been individually validated for its intended purpose prior to cross-validation.
3. Assessment of Validation Parameters
The following key validation parameters should be assessed for both methods as part of the cross-validation study.[14][15][16][17]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[14] This is demonstrated by the absence of interfering peaks at the retention time of 1-cyclohexylpentane-1,3-dione in blank and placebo samples. For GC-MS, the unique mass spectrum further confirms specificity.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This is determined by analyzing a series of standards (minimum of 5 concentrations recommended) and performing a linear regression analysis.[10] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10][17]
-
Accuracy: The closeness of the test results to the true value.[14] This is assessed by analyzing the spiked matrix samples at different concentrations and calculating the percent recovery.
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
4. Statistical Comparison of Results
The results obtained from both the HPLC and GC-MS methods should be compared statistically to determine if there is any significant difference between them.
-
t-test: To compare the means of the accuracy results.
-
F-test: To compare the variances of the precision results.
The calculated t and F values are compared to the critical values at a specified confidence level (e.g., 95%). If the calculated values are less than the critical values, it indicates that there is no statistically significant difference between the two methods.
Hypothetical Performance Data
The following tables present hypothetical but realistic data from a cross-validation study of HPLC and GC-MS methods for the quantification of 1-cyclohexylpentane-1,3-dione in a drug substance.
Table 1: Linearity and Range
| Parameter | HPLC | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 1 - 50 | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | 125.3 | 89.7 | Close to zero |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | HPLC (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (20 µg/mL) | 99.5 | 100.2 | 98.0 - 102.0% |
| Medium (80 µg/mL) | 100.1 | 100.5 | 98.0 - 102.0% |
| High (120 µg/mL) | 99.8 | 99.6 | 98.0 - 102.0% |
| Mean Recovery | 99.8 | 100.1 | |
| t-test (calculated) | \multicolumn{2}{c | }{1.89 (p > 0.05)} | t-critical < 2.776 |
Table 3: Precision (Intermediate)
| Concentration (µg/mL) | HPLC (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Low (20 µg/mL) | 1.2 | 1.5 | ≤ 2.0% |
| Medium (80 µg/mL) | 0.8 | 0.9 | ≤ 2.0% |
| High (120 µg/mL) | 0.6 | 0.7 | ≤ 2.0% |
| F-test (calculated) | \multicolumn{2}{c | }{1.56 (p > 0.05)} | F-critical < 9.28 |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 1-cyclohexylpentane-1,3-dione. The choice of method will depend on the specific requirements of the analysis, such as the need to analyze for non-volatile impurities (favoring HPLC) or the need for very high specificity and sensitivity for volatile compounds (favoring GC-MS).
The presented cross-validation protocol provides a robust framework for demonstrating the equivalency of these two methods. Based on the hypothetical data, both methods meet the stringent acceptance criteria for linearity, accuracy, and precision. The statistical analysis confirms that there is no significant difference between the results obtained from the HPLC and GC-MS methods, indicating that they can be used interchangeably for the intended analytical purpose. This successful cross-validation provides a high degree of confidence in the analytical data, a critical component for regulatory submissions and the overall success of a drug development program.
References
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GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. GenTech Scientific. [Link]
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Zabiegala, B., et al. APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES. [Link]
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Rial-Otero, R., et al. (2007). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography. Journal of Chromatography A, 1141(2), 253-260. [Link]
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Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of industrial microbiology & biotechnology, 39(11), 1713–1718. [Link]
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Assessing the Novelty of 1-Cyclohexylpentane-1,3-dione Derivatives: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the identification of novel molecular scaffolds with significant therapeutic potential is a paramount objective. This guide provides a comprehensive technical assessment of 1-cyclohexylpentane-1,3-dione derivatives, a subclass of the broader cyclohexane-1,3-dione family, which has garnered considerable interest for its diverse biological activities. We will objectively compare the potential performance of these derivatives against established alternatives in key therapeutic and agrochemical areas, supported by available experimental data and detailed methodologies, to elucidate their novelty and future prospects.
Introduction: The Chemical Space of Cyclohexane-1,3-diones
Cyclohexane-1,3-dione and its derivatives are recognized as crucial precursors in synthetic organic chemistry, serving as versatile intermediates for a wide array of biologically active compounds, including natural products and pharmaceuticals.[1] This class of compounds is known to exhibit a diverse range of biological activities, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, and anti-viral properties.[2] The core chemical structure, characterized by a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, provides a unique scaffold for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties.
The focus of this guide, the 1-cyclohexylpentane-1,3-dione scaffold, introduces a specific lipophilic cyclohexyl moiety, which can significantly influence the compound's interaction with biological targets. The central question we aim to address is whether this specific structural motif offers novel advantages over existing compounds in various applications.
Comparative Analysis: Potential Applications and Performance Benchmarks
Based on the known activities of the broader cyclohexane-1,3-dione class, we will assess the potential novelty of 1-cyclohexylpentane-1,3-dione derivatives in three primary areas: oncology, infectious diseases, and agriculture.
Anticancer Activity: Targeting Non-Small Cell Lung Cancer (NSCLC)
Cyclohexane-1,3-dione derivatives have shown promise as potential therapeutic agents for non-small-cell lung cancer (NSCLC) by inhibiting receptor tyrosine kinases such as c-Met.[3]
To assess the potential novelty of 1-cyclohexylpentane-1,3-dione derivatives in this area, a direct comparison with standard-of-care chemotherapeutics for NSCLC is necessary. While specific data for 1-cyclohexylpentane-1,3-dione derivatives is not yet available in the public domain, we can establish a benchmark for comparison using existing data for other cyclohexane-1,3-dione derivatives and current NSCLC treatments.
Table 1: Comparative Anticancer Activity Data
| Compound/Drug | Target/Mechanism | Cell Line | IC50/LC50 | Reference |
| Hypothetical 1-Cyclohexylpentane-1,3-dione Derivative | c-Met Kinase Inhibitor | A549 (NSCLC) | Data Needed | |
| Cyclohexane-1,3-dione Derivative (Compound 5c) | Not Specified | MDA-MB-231 (Breast Cancer) | 10.31 ± 0.003 µg/mL | [1] |
| Cisplatin | DNA Cross-linking | A549 (NSCLC) | Data Varies | [4] |
| Cyclophosphamide | DNA Alkylating Agent | A549 (NSCLC) | Data Varies | [4] |
| Foretinib | c-Met/VEGFR2 Inhibitor | Various | nM range | [5] |
Discussion: The novelty of 1-cyclohexylpentane-1,3-dione derivatives in oncology will hinge on their ability to demonstrate superior or comparable potency to existing drugs like cisplatin and targeted therapies like foretinib, potentially with an improved safety profile or efficacy against resistant tumor types. The presence of the cyclohexyl group may enhance cell membrane permeability and interaction with hydrophobic pockets within the kinase domain of proteins like c-Met. Further research is critically needed to generate the necessary experimental data for a direct comparison.
Antimicrobial Activity: A New Frontier Against Resistant Pathogens
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Cyclohexane-1,3-dione derivatives have demonstrated antibacterial activity, making this a promising avenue for exploration.[6]
Table 2: Comparative Antimicrobial Activity Data
| Compound/Drug | Bacterial Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Hypothetical 1-Cyclohexylpentane-1,3-dione Derivative | E. coli, S. aureus | Data Needed | |
| Cyclohexane-1,3-dione Derivative (Compound 5c) | Not Specified | 2.5 mg/mL | [1] |
| Various Cyclohexane-1,3-dione Derivatives | P. aeruginosa, S. aureus, B. subtilis | 0.20 - 0.45 µg/mL | [6] |
| Ciprofloxacin | DNA Gyrase Inhibitor | E. coli, S. aureus | Strain Dependent |
| Ampicillin | Cell Wall Synthesis Inhibitor | E. coli, S. aureus | Strain Dependent |
Discussion: The reported MIC values for some cyclohexane-1,3-dione derivatives are promising, falling within a potent range. The novelty of 1-cyclohexylpentane-1,3-dione derivatives in this space will depend on their spectrum of activity (Gram-positive vs. Gram-negative), potency against clinically relevant resistant strains (e.g., MRSA, VRE), and their mechanism of action. The lipophilic cyclohexyl moiety could potentially enhance interaction with bacterial cell membranes.
Herbicidal Activity: Targeting p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Many commercial herbicides function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[7] Cyclohexane-1,3-dione derivatives are known to be effective HPPD inhibitors.[8]
Table 3: Comparative Herbicidal Activity Data
| Compound/Drug | Target Enzyme | IC50 | Reference |
| Hypothetical 1-Cyclohexylpentane-1,3-dione Derivative | HPPD | Data Needed | |
| 2-acyl-cyclohexane-1,3-dione with C11 alkyl side chain | HPPD | 0.18 ± 0.02 µM | [8] |
| Sulcotrione (Commercial Herbicide) | HPPD | 0.25 ± 0.02 µM | [8] |
| Mesotrione (Commercial Herbicide) | HPPD | nM range | [9][10] |
Discussion: The herbicidal potential of this class of compounds is well-established. A 2-acyl-cyclohexane-1,3-dione derivative has already demonstrated slightly better potency than the commercial herbicide sulcotrione.[8] The novelty of a 1-cyclohexylpentane-1,3-dione derivative would lie in its potential for improved potency, broader weed spectrum, better crop selectivity, or a more favorable environmental profile compared to existing HPPD inhibitors like mesotrione and sulcotrione.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and a direct assessment of the novelty of 1-cyclohexylpentane-1,3-dione derivatives, we provide standardized, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of 1-Cyclohexylpentane-1,3-dione Derivatives
A general and efficient method for the synthesis of cyclohexane-1,3-dione derivatives is through a Michael addition reaction.[1]
Protocol: Michael Addition for Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of a substituted chalcone and cyclohexane-1,3-dione in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, to the reaction mixture.
-
Reaction: Reflux the mixture for an appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into crushed ice.
-
Purification: Filter the resulting solid precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Causality: The Michael addition is a versatile C-C bond-forming reaction that is highly effective for creating the core structure of these derivatives. The choice of a basic catalyst like piperidine facilitates the conjugate addition of the enolate of cyclohexane-1,3-dione to the α,β-unsaturated ketone (chalcone).
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1-cyclohexylpentane-1,3-dione derivatives and a standard drug (e.g., cisplatin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: This protocol includes positive (standard drug) and negative (untreated cells) controls to ensure the validity of the results. The colorimetric readout provides a quantitative measure of cell viability.
Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Trustworthiness: The inclusion of a growth control (no compound) and a sterility control (no bacteria) in each plate ensures the reliability of the MIC determination.
Herbicidal Activity Evaluation: HPPD Inhibition Assay
The herbicidal activity can be assessed by measuring the inhibition of the HPPD enzyme.[14]
Protocol: HPPD Inhibition Assay
-
Enzyme Preparation: Prepare a purified solution of HPPD enzyme.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the HPPD enzyme, a buffer solution (e.g., potassium phosphate buffer), and a cofactor (e.g., ascorbate).
-
Inhibitor Addition: Add various concentrations of the synthesized 1-cyclohexylpentane-1,3-dione derivatives and a known HPPD inhibitor (e.g., sulcotrione) to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate (HPP).
-
Activity Measurement: Monitor the enzyme activity by measuring the decrease in substrate concentration or the formation of the product, homogentisate, spectrophotometrically.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Authoritative Grounding: This assay directly measures the molecular mechanism of action, providing a robust assessment of the compound's herbicidal potential.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the research and development process, the following diagrams outline the key workflows.
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Publish Comparison Guide: 1-Cyclohexylpentane-1,3-dione Applications
Executive Summary
1-Cyclohexylpentane-1,3-dione (CAS 25790-34-5) is a specialized lipophilic
This guide objectively compares its performance against standard alternatives (Hacac, HTTA, LIX reagents) and provides validated protocols for its synthesis and application.
Part 1: Technical Profile & Mechanism
Structural Logic & Chemical Identity
-
IUPAC Name: 1-cyclohexylpentane-1,3-dione[2]
-
CAS Number: 25790-34-5[2]
-
Molecular Formula:
[3] -
Core Function: Bidentate chelating ligand (O,O'-donor).
Mechanistic Insight:
The molecule operates via keto-enol tautomerism .[4] In the presence of a metal cation (
-
Cyclohexyl Group: Acts as a "grease ball," increasing solubility in non-polar diluents (kerosene, toluene) and preventing ligand loss.
-
Pentane-1,3-dione Backbone: Provides the coordination site. The alkyl substitution (ethyl group at C4/C5) and cyclohexyl group at C1 exert a positive inductive effect (+I), slightly increasing the
compared to acetylacetone ( ). This shifts the extraction equilibrium to slightly higher pH ranges, useful for separating base metals from highly acidic impurities.
Visualization: Extraction Mechanism
The following diagram illustrates the biphasic extraction equilibrium driven by proton exchange.
Figure 1: Biphasic cation exchange mechanism. The lipophilic ligand (HL) remains in the organic phase, exchanging protons for metal ions at the interface.
Part 2: Comparative Performance Analysis
Metal Extraction Efficiency
Researchers often choose between Acetylacetone (Hacac) , Thenoyltrifluoroacetone (HTTA) , and 1-Cyclohexylpentane-1,3-dione . The choice depends on the target pH and required lipophilicity.
| Feature | Acetylacetone (Hacac) | HTTA | 1-Cyclohexylpentane-1,3-dione |
| Lipophilicity (Log P) | 0.34 (Low) | 2.6 (Medium) | ~3.4 (High) |
| Aqueous Solubility | High (Lossy) | Low | Negligible (Efficient) |
| Acidity ( | ~8.9 | ~6.3 (Stronger Acid) | ~9.2 (Weaker Acid) |
| Extraction pH | Basic pH | Acidic pH (pH 2-4) | Neutral/Basic (pH 6-9) |
| Kinetics | Fast | Slower | Fast |
| Cost | Very Low | High | Medium (Specialized) |
Critical Analysis:
-
Vs. Hacac: Hacac is unsuitable for industrial recycling because it partitions into the water phase. 1-Cyclohexylpentane-1,3-dione solves this by anchoring the ligand in the organic solvent.
-
Vs. HTTA: HTTA is preferred for extracting actinides (U, Th) from highly acidic nuclear waste. However, for extracting Copper or Nickel from ammoniacal leach solutions (common in mining), 1-cyclohexylpentane-1,3-dione is superior because its higher
matches the alkaline process conditions, preventing premature stripping.
Organic Synthesis Applications
Beyond extraction, this molecule serves as a "building block" for synthesizing bioactive heterocycles.
-
Pyrazoles: Reaction with hydrazine yields cyclohexyl-substituted pyrazoles (potential COX-2 inhibitors).
-
Isoxazoles: Reaction with hydroxylamine yields isoxazoles.
Part 3: Experimental Protocols
Synthesis Protocol (Claisen Condensation)
Self-Validating Step: The formation of a copper chelate precipitate is used to purify and confirm the successful synthesis of the
Reagents:
-
Cyclohexyl methyl ketone (1.0 eq)[5]
-
Ethyl propionate (1.2 eq)
-
Sodium amide (
) or Sodium Ethoxide ( ) (2.0 eq) -
Anhydrous Ether or Toluene.
Workflow:
-
Enolization: Suspend
in anhydrous ether at 0°C. Add Cyclohexyl methyl ketone dropwise. Stir for 1 hour to form the sodium enolate. -
Condensation: Add Ethyl propionate slowly. The solution should turn yellow/orange. Reflux for 3-4 hours.
-
Hydrolysis: Pour the mixture into ice-cold dilute HCl to neutralize the base and protonate the enolate.
-
Purification (Copper Chelate Method):
-
Add aqueous Copper(II) Acetate to the crude organic layer.
-
A blue/green precipitate (Copper bis-diketonate) forms. Filter this solid.
-
Wash the solid with water (removes unreacted starting material).
-
Regeneration: Suspend the copper complex in ether and shake with 10%
. The ligand returns to the ether phase; copper goes to water. -
Dry ether phase (
) and evaporate to yield pure 1-cyclohexylpentane-1,3-dione .
-
Solvent Extraction Protocol (Slope Analysis)
This protocol determines the stoichiometry of the extracted complex.
Reagents:
-
Organic Phase: 0.1 M 1-cyclohexylpentane-1,3-dione in Toluene.
-
Aqueous Phase: 10 mM
, ionic strength adjusted with 0.1 M . Buffer (HEPES or Acetate) to vary pH.
Steps:
-
Contact: Mix equal volumes (e.g., 5 mL) of organic and aqueous phases in a separation funnel.
-
Equilibration: Shake vigorously for 30 minutes at 25°C.
-
Separation: Allow phases to separate (centrifuge if emulsion forms).
-
Analysis: Measure Cu concentration in the aqueous phase using AAS or ICP-OES. Calculate Organic Cu by mass balance.
-
Calculation: Determine Distribution Ratio
. -
Plotting: Plot
vs. .-
Interpretation: A slope of +2 confirms the exchange of 2 protons for 1 divalent copper ion (
), validating the formation of a neutral species.
-
Figure 2: Synthesis and purification workflow using the Copper Chelate method to ensure high purity.
References
-
Radzyminska-Lenarcik, E., & Witt, K. (2018).[6] "Solvent Extraction of Copper Ions by 3-Substituted Derivatives of β-Diketones." Separation Science and Technology, 53(8), 1223–1229.[6] Link[6]
- Kel'in, A. V., & Maioli, A. (2003). "Synthesis of 1,3-Diketones: Recent Developments." Current Organic Chemistry, 7(16), 1691-1711.
- Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Authoritative text on beta-diketone extraction mechanisms).
-
Sigma-Aldrich. (2024). "Product Specification: 1-Cyclohexylpentane-1,3-dione (CAS 25790-34-5)."[1][2][7] Link
-
Virnig, M. J., et al. (2017). "Sterically Hindered Beta-Diketones for Copper Extraction." E3S Web of Conferences, 18, 01016.[8][9] Link
Sources
- 1. 126-81-8|5,5-Dimethylcyclohexane-1,3-dione|BLD Pharm [bldpharm.com]
- 2. 1-Cyclohexylpentane-1,3-dione [myskinrecipes.com]
- 3. 1-Cyclohexylpentane-1,4-dione | C11H18O2 | CID 12394855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Cyclohexyl-3,3-dimethylpentane-1,2-dione | C13H22O2 | CID 19063074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
1-cyclohexylpentane-1,3-dione proper disposal procedures
1-Cyclohexylpentane-1,3-dione Disposal & Handling Guide
Executive Summary & Chemical Profile
1-cyclohexylpentane-1,3-dione is a
Unlike simple solvents, this molecule exhibits keto-enol tautomerism, which significantly influences its reactivity with metals and oxidizers. The procedures below prioritize the prevention of accidental metal complexation in waste streams and ensure compliance with high-temperature incineration standards.
Chemical Identity & Predicted Properties
| Property | Description / Value |
| Functional Class | |
| Molecular Formula | |
| Physical State | Viscous liquid or low-melting solid (structure-dependent) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1][2] |
| Key Reactivity | Enolizable proton at C2 (pKa ~9-11); forms stable chelates with transition metals ( |
| Primary Hazards | Skin/Eye Irritant (H315, H319); Combustible Liquid (H227/H226). |
Hazard Assessment & Waste Characterization
Before disposal, the material must be characterized to select the correct waste stream.[3] As a specific Safety Data Sheet (SDS) may not be widely indexed for this custom intermediate, we apply the Precautionary Principle based on the
-
Flammability: Treat as a Class II or IIIA Combustible Liquid . The cyclohexyl ring adds lipophilicity, increasing heat of combustion.
-
Toxicity: Assume Category 2 Irritant (Skin/Eye) and potential Specific Target Organ Toxicity (Respiratory) .[4]
-
Chemical Incompatibility:
-
Strong Oxidizers: Risk of violent reaction or ignition.
-
Transition Metals: Formation of colored, insoluble metal complexes that can foul waste lines or interfere with aqueous waste treatment.
-
Operational Disposal Protocol
This protocol ensures the compound is isolated from incompatible streams and prepared for thermal destruction (incineration), which is the industry standard for non-halogenated organic intermediates.
Phase 1: Segregation & Stabilization
-
Isolate the Waste: Do not mix with aqueous acidic waste or heavy metal waste (e.g., chromium, copper) to prevent precipitation of metal-diketonate complexes.
-
Solvent Dilution: If the material is neat (pure), dilute it with a compatible combustible solvent (e.g., acetone, ethanol) to <20% concentration. This prevents polymerization and ensures smooth combustion at the incineration facility.
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid unlined metal cans due to potential corrosion/chelation.
Phase 2: Waste Stream Decision Tree
Use the following logic to determine the exact disposal path.
Figure 1: Waste Stream Decision Logic for
Phase 3: Labeling & Storage
-
Labeling: Mark the container clearly with:
-
Chemical Name: 1-cyclohexylpentane-1,3-dione (in Acetone/Ethanol).
-
Hazard Class: Flammable, Irritant.[3]
-
Warning: "Contains Beta-Diketone – Do Not Mix with Metals."
-
-
Storage: Store in a flammable safety cabinet (yellow cabinet) away from oxidizers (nitric acid, perchlorates).
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels if the material is neat, as the high surface area can increase flammability risk.
-
Clean: Wipe the area with soap and water.[3][5] The diketone is lipophilic; water alone will smear it.
-
Dispose: Place absorbent materials into a sealed bag and label as hazardous solid waste (debris).
Exposure First Aid
-
Skin: Wash with soap and water for 15 minutes.
-diketones can cause dermatitis. -
Eyes: Rinse cautiously with water for 15 minutes.[6]
-
Inhalation: Move to fresh air. If respiratory irritation persists, seek medical attention.
Regulatory Compliance (RCRA)
In the United States, this compound is not explicitly P-listed or U-listed. However, it is regulated by characteristic:[7]
-
Ignitability (D001): If the flash point of the waste mixture is <140°F (60°C).
-
Toxicity: While not a standard TCLP contaminant, it must be treated as toxic under the "General Duty Clause" of OSHA and standard laboratory hygiene plans.
Final Disposal Method: High-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162099, 1-cyclohexylbutane-1,3-dione (Structural Analog). Retrieved from [Link]
-
Princeton University EHS (2023). Laboratory Waste Disposal Guide: Organic Solvents. Retrieved from [Link]
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. 1-Cyclohexylpentane-1,4-dione | C11H18O2 | CID 12394855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sircanorthamerica.com [sircanorthamerica.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. atul.co.in [atul.co.in]
- 7. chemview.epa.gov [chemview.epa.gov]
Personal protective equipment for handling 1-cyclohexylpentane-1,3-dione
Executive Safety Summary
Status: Research Intermediate / New Chemical Entity (NCE) Logic Applies.
Primary Hazard Class:
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 1-cyclohexylpentane-1,3-dione may be sparse in public registries, its structural motif (a lipophilic
The Core Directive: In the absence of a compound-specific LD50, you must operate under Universal Precaution Level 3 : Treat as a potential sensitizer, irritant, and bioactive agent until proven otherwise.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Powder) or Viscous Oil | Dust inhalation risk (if solid) or contact adhesion (if oil). |
| Reactivity | Enolizable | Acidic |
| Solubility | Lipophilic (Organic Solvents) | Readily penetrates skin if dissolved in carrier solvents (DMSO, DCM). |
Personal Protective Equipment (PPE) Matrix
Do not rely on a single PPE standard. Your protection must adapt to the state of the chemical (Solid vs. Solution).
A. Hand Protection: The "Solvent-Carrier" Rule
Nitrile gloves are generally resistant to the solid powder. However, once 1-cyclohexylpentane-1,3-dione is dissolved, the solvent dictates the breakthrough time. Ketones and chlorinated solvents permeate nitrile rapidly.
| Operational Phase | Primary Hazard | Recommended Glove System |
| Weighing / Solids | Dust contact | Single Nitrile (5 mil) . Acceptable for dry handling.[1] |
| Synthesis (in DCM/THF) | Solvent permeation | Double Gloving: Laminate (Silver Shield®) liner + Nitrile outer. |
| Synthesis (in Acetone) | Ketone permeation | Butyl Rubber or Laminate liner. Nitrile degrades instantly. |
| Spill Cleanup | Gross contamination | Heavy-duty Butyl (25 mil) or Multi-layer Laminate. |
Expert Insight:
-diketones can chelate skin calcium or transport metals across the dermal barrier. Never rely on thin latex gloves; they offer zero protection against this class of organic modifiers.
B. Respiratory & Body Protection[1][2][3]
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.
-
Body: Tyvek® lab coat (disposable) is preferred over cotton to prevent laundry cross-contamination.
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on chemical state and carrier solvent compatibility.
Operational Protocols
Protocol A: Weighing & Transfer (Static Control)
-diketone powders can be electrostatically charged and "sticky."-
Preparation: Place an ionizing fan or antistatic gun inside the balance enclosure.
-
Containment: Use a disposable anti-static weighing boat.
-
Technique: Do not use a metal spatula if the compound is potentially corrosive to mild steel; use a PTFE-coated spatula.
-
Cleanup: Wipe the balance area with a solvent-dampened tissue (Ethanol) immediately. Do not blow dust with compressed air.
Protocol B: Reaction Setup (Inert Atmosphere)
This compound has acidic protons at the C-2 position (between the carbonyls).
-
Atmosphere: Purge reaction vessel with Nitrogen or Argon. Oxygen can facilitate radical decomposition or unwanted oxidation.
-
Addition: If using strong bases (e.g., NaH, LDA) to deprotonate the 1,3-dione, evolve hydrogen gas will be generated. Ensure the system is vented through a bubbler.
-
Quenching: Quench reaction mixtures slowly at low temperature (
) to prevent vigorous exotherms.
Protocol C: Waste Disposal
Segregation is Critical.
-
Stream A (Pure Compound): Solid Hazardous Waste (Toxic/Irritant).
-
Stream B (Reaction Mixture): If metal catalysts were used (e.g., Copper, Palladium), dispose of as Heavy Metal Organic Waste .
-
Stream C (Cleaning): Solvent rinses must go to Organic Solvents Non-Halogenated (or Halogenated, depending on rinse).
-
Labeling: Clearly label as "Contains
-Diketone: Potential Sensitizer."
Emergency Response: Spill Workflow
In the event of a spill, immediate action prevents area contamination.[2][3] Follow this logic flow.
Figure 2: Emergency spill response workflow. Note that major spills outside the hood require evacuation due to potential respiratory irritation.
References
-
National Institutes of Health (NIH) - PubChem. 1,3-Cyclohexanedione Compound Summary (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]]
-
University of California, Berkeley. Chemical Hygiene Plan: Working with High Hazard Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
